(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
説明
BenchChem offers high-quality (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9-10-5-7(6-11-9)3-4-8(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHNNOWTJQTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694209 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203505-82-2 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Mechanism of Action of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (BMS-846372)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, identified in the scientific literature as BMS-846372, is a potent, orally bioavailable small molecule antagonist of the human calcitonin gene-related peptide (CGRP) receptor.[1][2][3] This guide provides a comprehensive technical overview of its mechanism of action, supported by preclinical data. The primary therapeutic application investigated for this compound is the acute treatment of migraine, a debilitating neurological disorder in which the neuropeptide CGRP plays a pivotal pathophysiological role.[1][2][4] This document will detail the molecular interactions, cellular effects, and the preclinical evidence that substantiates its function as a CGRP receptor antagonist.
Introduction: The Role of CGRP in Migraine Pathophysiology
Migraine is a complex neurological condition characterized by severe headaches, often accompanied by sensory disturbances.[1] A key player in the underlying mechanism of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain transmission.[4] Clinical evidence has robustly demonstrated that CGRP levels are elevated during migraine attacks and that antagonism of the CGRP signaling pathway can lead to the alleviation of migraine symptoms.[2][4]
The CGRP receptor is a G-protein-coupled receptor (GPCR) composed of two essential protein components: the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and the receptor activity-modifying protein 1 (RAMP1), a single-transmembrane protein.[5] The interaction of CGRP with its receptor, primarily located on trigeminal ganglion neurons and cerebral blood vessels, triggers a signaling cascade that results in vasodilation and neurogenic inflammation, contributing to the pain associated with migraine.[4]
Molecular Mechanism of Action of BMS-846372
BMS-846372 functions as a competitive antagonist at the human CGRP receptor.[1][5] Its mechanism of action is centered on its ability to bind to the CGRP receptor with high affinity, thereby preventing the endogenous ligand, CGRP, from binding and initiating the downstream signaling cascade.
Competitive Binding at the CGRP Receptor
Preclinical studies have demonstrated that BMS-846372 directly competes with CGRP for binding to its receptor. This has been quantified through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
A standard experimental approach to determine the binding affinity of a compound to a receptor involves a competitive binding assay. The following is a generalized protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously or recombinantly expressing the human CGRP receptor, such as the SK-N-MC human neuroblastoma cell line.[1][5]
-
Radioligand: A radiolabeled form of CGRP, typically ¹²⁵I-CGRP, is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (BMS-846372).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, often by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
The binding affinity of BMS-846372 for the human CGRP receptor has been determined to be very high, with a reported Ki value of 0.070 ± 0.021 nM.[1][5]
Functional Antagonism of CGRP-Mediated Signaling
Beyond simple binding, BMS-846372 effectively blocks the functional consequences of CGRP receptor activation. The binding of CGRP to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). BMS-846372 has been shown to inhibit this CGRP-stimulated cAMP production.[1][5]
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: SK-N-MC cells, which endogenously express the CGRP receptor, are cultured.[1][5]
-
Treatment: The cells are pre-incubated with varying concentrations of BMS-846372.
-
Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The results are expressed as the percentage of inhibition of the CGRP-induced cAMP response. The IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximal inhibition, is then determined.
BMS-846372 demonstrated potent functional antagonism with an IC₅₀ of 0.22 ± 0.05 nM in a CGRP-stimulated cAMP production assay.[1][5] This indicates that the compound is highly effective at preventing the cellular response to CGRP.
Signaling Pathway Visualization
The following diagram illustrates the CGRP signaling pathway and the point of intervention by BMS-846372.
Caption: CGRP signaling pathway and antagonism by BMS-846372.
Preclinical In Vivo Efficacy
The in vitro antagonistic activity of BMS-846372 has been translated into in vivo efficacy in a relevant animal model of migraine. In a marmoset model, CGRP administration induces an increase in facial blood flow, which is considered a surrogate for the vasodilation observed in migraine.
Experimental Workflow: Marmoset Facial Blood Flow Model
Caption: Experimental workflow for the marmoset facial blood flow model.
In this model, BMS-846372 demonstrated a dose-dependent inhibition of the CGRP-induced increase in facial blood flow.[1][5] A subcutaneous dose of 7 mg/kg resulted in a greater than 50% inhibition of the CGRP effect, providing strong evidence of its in vivo target engagement and functional antagonism.[1][5]
Quantitative Summary of Preclinical Data
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (Ki) | 0.070 ± 0.021 nM | ¹²⁵I-CGRP Competitive Binding | SK-N-MC | [1][5] |
| Functional Antagonism (IC₅₀) | 0.22 ± 0.05 nM | CGRP-stimulated cAMP Production | SK-N-MC | [1][5] |
| In Vivo Efficacy | >50% inhibition at 7 mg/kg (sc) | Marmoset Facial Blood Flow | N/A | [1][5] |
Conclusion
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (BMS-846372) is a highly potent and selective CGRP receptor antagonist. Its mechanism of action is well-characterized, involving competitive binding to the human CGRP receptor, which in turn leads to the functional inhibition of CGRP-mediated intracellular signaling. This molecular mechanism translates to in vivo efficacy in a preclinical model of migraine-related vasodilation. The compound's favorable preclinical profile, including its oral bioavailability, established it as a significant candidate for the treatment of migraine.[1][2][5]
References
-
Luo, G., Chen, L., Conway, C. M., et al. (2012). Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. ACS Medicinal Chemistry Letters, 3(4), 337-341. [Link]
-
Luo, G., Chen, L., Conway, C. M., et al. (2012). Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. National Center for Biotechnology Information. [Link]
-
Moore, E. L., & Cady, R. (2014). Calcitonin Gene-Related Peptide Receptor Antagonists: New Therapeutic Agents for Migraine. Journal of Medicinal Chemistry, 57(15), 6277-6294. [Link]
-
Luo, G., Chen, L., Conway, C. M., et al. (2012). Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. PubMed. [Link]
-
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]
-
ChEMBL. (2012). Document: Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. (CHEMBL2062501). EMBL-EBI. [Link]
Sources
- 1. Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. (CHEMBL2062501) - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid: Synthesis, Structure, and Potential Applications
Abstract: This technical guide provides an in-depth analysis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail its fundamental physicochemical properties, including molecular weight and structural identifiers. A plausible, detailed synthetic protocol via Knoevenagel condensation is presented, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the molecule's three-dimensional characteristics and discusses its potential biological significance by contextualizing it within the broader class of pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific pyrimidine scaffold.
Core Physicochemical Properties
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a substituted pyrimidine derivative featuring an acrylic acid side chain. The "(2E)" designation specifies the trans geometry of the alkene, which is the thermodynamically more stable configuration. The core structure consists of a pyrimidine ring, a key heterocycle found in nucleic acids, substituted with a dimethylamino group at the C2 position and the acrylic acid moiety at the C5 position.[3]
The presence of the pyrimidine ring, a known pharmacophore, coupled with the reactive acrylic acid group, makes this molecule a versatile building block for further chemical modification and a candidate for biological screening.[2][4]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O₂ | [5] |
| Molecular Weight | 193.20 g/mol | [5] |
| CAS Number | 203505-82-2 | [5] |
| Appearance | Solid (predicted) | [5] |
| InChI Key | VZFHNNOWTJQTQD-ONEGZZNKSA-N | [5] |
| SMILES | CN(C)c1cc(cncn1)\C=C\C(=O)O | [5] |
| PubChem Substance ID | 329775860 | [5] |
Synthesis and Mechanistic Rationale
This approach utilizes the precursor 2-(Dimethylamino)pyrimidine-5-carboxaldehyde , which would react with malonic acid in the presence of a basic catalyst like pyridine or piperidine.
Proposed Synthetic Workflow
The proposed synthesis is a one-pot reaction that proceeds via an initial condensation followed by in-situ decarboxylation to yield the final acrylic acid product.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
Materials:
-
2-(Dimethylamino)pyrimidine-5-carboxaldehyde
-
Malonic acid
-
Anhydrous Pyridine
-
Piperidine
-
Hydrochloric Acid (2M)
-
Ethanol (95%)
-
Standard glassware for reflux, filtration, and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(Dimethylamino)pyrimidine-5-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent Addition: Add anhydrous pyridine to the flask to serve as both the solvent and a basic medium. The volume should be sufficient to create a stirrable slurry.
-
Rationale: Pyridine is a classic solvent for the Doebner modification of the Knoevenagel condensation. It facilitates the dissolution of reactants and acts as a base to promote the reaction.[8]
-
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Rationale: Piperidine is a stronger base than pyridine and serves as the primary catalyst. It deprotonates malonic acid to form a nucleophilic enolate, which is the key reactive intermediate for the condensation step.[6]
-
-
Heating and Monitoring: Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed. The reaction typically takes several hours.
-
Rationale: Heating provides the activation energy for both the initial condensation and the subsequent decarboxylation of the intermediate, driving the reaction to completion.[7]
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water.
-
Precipitation: Acidify the aqueous mixture by slowly adding 2M HCl with stirring until the pH is approximately 2-3. A precipitate of the crude product should form.
-
Rationale: The product is a carboxylic acid, which is deprotonated (and soluble as a carboxylate salt) in the basic pyridine solution. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous medium and causing it to precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid.
Molecular Structure and Conformation
While a crystal structure from X-ray diffraction is not publicly available, the 3D conformation of the molecule can be reliably predicted. Public databases like PubChem provide computationally generated 3D conformers that serve as excellent models for structural analysis.[9]
Key Structural Features:
-
Planarity: The pyrimidine ring and the acrylic acid moiety are both sp²-hybridized systems. This results in a largely planar overall structure, which can facilitate π-π stacking interactions in a solid-state or biological context.
-
(E)-Alkene Geometry: The C=C double bond has a trans or (E)-configuration. This is the sterically preferred and more stable isomer, minimizing repulsion between the bulky pyrimidine ring and the carboxylic acid group.
-
Resonance and Electron Delocalization: The dimethylamino group is a strong electron-donating group, while the acrylic acid is an electron-withdrawing group. This creates a "push-pull" electronic system across the pyrimidine ring and the conjugated double bond, which can influence the molecule's reactivity and spectroscopic properties.
Caption: Key structural relationships within the molecule.
Potential Biological Activity and Applications
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural biomolecules (e.g., thymine, cytosine) and synthetic drugs.[3][4] Derivatives of pyrimidine are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]
The specific combination of a pyrimidine ring with an acrylic acid side chain is of particular interest. Acrylic acid derivatives are known Michael acceptors and can form covalent bonds with nucleophilic residues (like cysteine) in proteins, a mechanism utilized by some targeted therapeutic agents.
While no specific biological data has been published for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid itself, its structural motifs suggest several potential avenues for research:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that binds within the ATP-binding pocket of the enzyme. This compound could serve as a fragment or starting point for designing novel kinase inhibitors.
-
Antiproliferative Agent: Given the general anticancer activity of pyrimidine derivatives, this molecule could be screened against various cancer cell lines.[10]
-
Anti-inflammatory Research: Certain pyrimidine derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.[1][3]
The dimethylamino group can improve solubility and may participate in hydrogen bonding with biological targets, while the carboxylic acid provides a handle for forming salts or esters to modulate pharmacokinetic properties.
Conclusion
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a well-defined chemical entity with accessible synthetic routes and a structure rich with potential for chemical and biological exploration. Its combination of a privileged pyrimidine scaffold and a reactive acrylic acid functional group makes it a valuable building block for drug discovery programs and materials science. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate the properties and applications of this compound.
References
-
Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. Available at: [Link]
-
Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules. Available at: [Link]
-
Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed. Available at: [Link]
-
Hassan, T., & Saadi, F. M. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Banu, S. T., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Available at: [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]
-
PubChem. (n.d.). (E)-3-(dimethylamino)acrylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2017). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. MDPI. Available at: [Link]
-
Kumar, D., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Hubbard, R. (2020). Comparison of Traditional and Alternative Wittig Reactions. Digital Commons @ Georgia Southern. Available at: [Link]
-
de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Baker, B. R., & Ho, B.-T. (1966). Synthesis of 6-substituted pyrimidines by the wittig reaction. I. Via 2-amino-4-hydroxy-5-phenylbutylpyrimidine-6-carboxaldehyde. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
-
Saragatsis, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. MDPI. Available at: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Science of Synthesis. (n.d.). Pyrimidines. Thieme. Available at: [Link]
-
Casimiro, M. F., et al. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. PubMed. Available at: [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
ORCA - Cardiff University. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. ORCA. Available at: [Link]
-
National Institutes of Health. (n.d.). Polymeric drugs: Advances in the development of pharmacologically active polymers. PMC. Available at: [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]
-
PubChem. (n.d.). Acrylic Acid-d3. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (n.d.). Acrylic acid, 3-(o-((2-(dimethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenyl-. University of Luxembourg. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. PMC. Available at: [Link]
-
MDPI. (2025). Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride. MDPI. Available at: [Link]
-
Monash University. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2E)-3- 2-(Dimethylamino)pyrimidin-5-yl acrylic acid DiscoveryCPR 203505-82-2 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. (E)-3-(dimethylamino)acrylic acid | C5H9NO2 | CID 5785453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
Safe Handling, Physicochemical Profiling, and Safety Data Sheet (SDS) Guidelines for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic Acid
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Handling Guide
Executive Summary & Structural Rationale
In modern drug discovery, heteroaryl acrylic acids are highly prized building blocks, frequently utilized as precursors for targeted covalent inhibitors (TCIs) and advanced kinase modulators. (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a specialized reagent characterized by three distinct functional domains:
-
The Pyrimidine Core: An electron-deficient aromatic system that enhances the electrophilicity of attached substituents.
-
The C2-Dimethylamino Group: A mildly basic, electron-donating moiety that influences the compound's isoelectric point and hydrogen-bonding network.
-
The C5-Acrylic Acid Group: An acidic, α,β-unsaturated carbonyl system in the thermodynamically favored (2E) trans configuration.
As an Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system. The interplay between the basic amine and the acidic carboxylate creates an amphoteric profile, leading to zwitterion formation. Furthermore, the α,β-unsaturated system acts as a Michael acceptor , dictating both its synthetic utility and its primary toxicological hazards[1]. Understanding these structural realities is the foundation of safe handling and successful experimental design.
Physicochemical Properties (SDS Section 9)
To design effective extraction and purification protocols, one must first quantify the physical parameters of the molecule. The amphoteric nature of pyrimidine-based amino acids drastically limits their solubility in neutral aqueous media due to the formation of an internal salt (zwitterion)[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C9H11N3O2 | Defines stoichiometry for coupling reactions. |
| Molecular Weight | 193.20 g/mol | - |
| Appearance | Pale yellow to off-white powder | Coloration is typical of conjugated heteroaryl systems. |
| pKa (Acidic) | ~ 4.5 (Predicted) | Deprotonation requires mild bases (e.g., DIPEA) for organic solubility. |
| pKa (Basic) | ~ 5.2 (Predicted) | Protonation of the pyrimidine/amine requires strong acids (e.g., HCl). |
| Solubility (Neutral H2O) | < 1 mg/mL (Poor) | Exists predominantly as an insoluble zwitterion at pH 4.5–5.5[3]. |
| Solubility (Organic) | Soluble in DMF, DMSO | Requires polar aprotic solvents for synthetic manipulation. |
| Stereochemistry | (2E) - trans | Susceptible to UV-induced photoisomerization[4]. |
Hazard Identification & Toxicological Mechanisms (SDS Sections 2 & 11)
Standard SDS documentation often lists hazards without explaining the underlying chemistry. For (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, the hazards are a direct consequence of its reactivity.
GHS Classifications
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT SE (Category 3): May cause respiratory irritation.
The Mechanism of Skin Sensitization (Michael Addition)
The most critical hazard of this compound is its potential to act as a potent skin sensitizer. The acrylic acid moiety is an electron-deficient alkene (Michael acceptor). According to mechanistic read-across models utilized in predictive toxicology, compounds with this substructure undergo direct covalent binding with nucleophiles[1][5].
When exposed to bare skin, the electrophilic β-carbon of the acrylic acid undergoes a thia-Michael addition with the sulfhydryl (-SH) groups of cysteine residues in epidermal proteins. This irreversible alkylation forms a hapten-carrier complex, which is recognized by Langerhans cells, ultimately triggering a T-cell mediated immune response (allergic contact dermatitis)[1]. The electron-withdrawing nature of the pyrimidine ring further increases the electrophilicity index ( ω ) of this specific Michael acceptor, potentially increasing its sensitization potency compared to standard cinnamic acids[5].
Stability, Reactivity, and Storage (SDS Sections 7 & 10)
UV-Induced Photoisomerization
Cinnamic acid derivatives and their heteroaryl analogs are highly sensitive to ultraviolet (UV) light. Exposure to ambient laboratory lighting or direct sunlight provides the activation energy necessary to excite the π→π∗ transition of the (2E) double bond. This induces a geometrical photoisomerization from the thermodynamically stable trans (2E) isomer to the less stable cis (2Z) isomer[4][6][7].
Causality in Handling: Because the (2Z) isomer has a completely different spatial geometry, using a photoisomerized batch in a synthesis will lead to incorrect target molecule geometry, drastically altering downstream receptor binding affinity. Therefore, the compound must be stored in amber glass vials and handled away from direct UV sources[6].
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated) to prevent thermal decarboxylation or spontaneous polymerization of the acrylate.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the dimethylamino group.
-
Light: Strictly protect from light (amber vials/foil wrapping).
Visualizing the Safety and Handling Logic
The following diagram maps the structural features of the molecule directly to the required Personal Protective Equipment (PPE) and handling strategies.
Caption: Hazard assessment and handling logic based on molecular substructures.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, handling and utilizing this compound requires protocols that account for its poor neutral solubility and its reactivity. Below is a validated workflow for utilizing this compound in a standard amide coupling reaction.
Protocol: Amide Coupling via HATU Activation
Objective: To couple (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid to a primary amine without inducing Michael addition side reactions or losing yield to zwitterion precipitation.
Reagents:
-
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (1.0 eq)
-
Target Primary Amine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation (Fume Hood): Don double nitrile gloves. Weigh the acrylic acid derivative (1.0 eq) into an amber glass reaction vial to prevent photoisomerization[4][6].
-
Solubilization & Deprotonation: Add anhydrous DMF to achieve a 0.1 M concentration. The suspension will likely be cloudy due to the zwitterionic state. Add DIPEA (3.0 eq).
-
Causality Check: 3.0 equivalents of base are required: 1 eq to deprotonate the carboxylic acid (breaking the zwitterion and achieving full solubility), 1 eq to neutralize the incoming amine hydrochloride (if applicable), and 1 eq to drive the HATU activation.
-
-
Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature under Argon for 15 minutes. The solution will turn a deep yellow/orange as the active OAt-ester forms.
-
Coupling: Add the target primary amine (1.0 eq). Stir at room temperature for 2 hours.
-
Self-Validation: Monitor by LC-MS. The mass of the active ester intermediate should disappear, replaced by the product mass. If a mass corresponding to[Product + Amine] appears, it indicates the amine is undergoing an unwanted Michael addition into the double bond.
-
-
Quenching & pH-Tuned Workup: Quench the reaction with saturated aqueous NH4Cl.
-
Extraction Logic: Because the product still contains the basic dimethylamino pyrimidine group, do not use highly acidic aqueous washes (like 1M HCl), as the product will protonate and partition into the aqueous layer[2]. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.
-
Caption: Step-by-step amide coupling workflow emphasizing solubility and stability.
References
-
Roberts, D. W., et al. (2008). Quantitative and mechanistic read across for predicting the skin sensitization potential of alkenes acting via Michael addition. PubMed / National Institutes of Health. Available at: [Link]
-
Enoch, S. J., et al. (2008). Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition. Chemical Research in Toxicology, ACS Publications. Available at:[Link]
-
Mbedzi, D. T., et al. (2022). Ultraviolet (UV) light-induced geometrical isomerization of cinnamic acid containing molecules: A plausible, non-enzymatic approach to modify metabolite composition of plant extracts. South African Journal of Botany / ResearchGate. Available at: [Link]
-
Saleh, N., et al. (2020). Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization. Molecules / National Institutes of Health. Available at:[Link]
-
MDPI. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. Available at:[Link]
-
ACS Publications. (2009). Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. Molecular Pharmaceutics. Available at:[Link]
Sources
- 1. Quantitative and mechanistic read across for predicting the skin sensitization potential of alkenes acting via Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid in organic solvents
An In-depth Technical Guide Topic: Solubility Profile of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes. This technical guide provides a comprehensive framework for determining the solubility profile of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid in a range of common organic solvents. Due to the novelty of this specific molecule, this document emphasizes a robust, first-principles approach, combining theoretical prediction with detailed, field-proven experimental protocols. We present the underlying principles of solubility, a systematic methodology for its quantitative measurement using the gold-standard shake-flask method coupled with HPLC-UV analysis, and a framework for data interpretation. This guide is designed to empower researchers and drug development professionals to generate reliable and reproducible solubility data, a cornerstone for successful pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is contingent on a thorough understanding of its fundamental properties. Among these, solubility stands out as a paramount parameter. It dictates the rate and extent of drug absorption in vivo, thereby governing the therapeutic efficacy of orally administered medicines.[1] Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, recognize solubility as a key determinant in the Biopharmaceutics Classification System (BCS), which provides a scientific basis for waiving certain in vivo bioequivalence studies.[2][3][4]
This guide focuses on the compound (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid . A structural analysis reveals key functional moieties that influence its physicochemical behavior:
-
A Pyrimidine Core: A heterocyclic aromatic ring common in bioactive molecules, contributing to the overall molecular architecture.[5][6]
-
A Dimethylamino Group: A basic functional group capable of acting as a hydrogen bond acceptor.
-
An Acrylic Acid Group: An unsaturated carboxylic acid, which is acidic and serves as both a hydrogen bond donor and acceptor.[7][8]
The interplay of these groups suggests a molecule with complex solubility characteristics. A comprehensive solubility profile in various organic solvents is therefore indispensable for downstream activities such as salt screening, polymorph studies, process chemistry development, and the design of stable, effective drug formulations.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[9] This concept is rooted in the thermodynamics of dissolution, which involves a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[10]
Key Factors Governing Solubility:
-
Solvent Polarity: Solvents are broadly classified based on their polarity into polar protic (e.g., methanol, ethanol), polar aprotic (e.g., DMSO, DMF), and nonpolar (e.g., hexane, toluene). The polarity of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, arising from its nitrogen and oxygen atoms, suggests higher solubility in more polar solvents.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, while the pyrimidine nitrogens, the dimethylamino group, and the carbonyl oxygen are hydrogen bond acceptors. Solvents capable of hydrogen bonding, particularly polar protic solvents like alcohols, are expected to be effective at solvating the molecule.[7]
-
Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is typically endothermic (ΔH > 0), absorbing heat from the surroundings.[11][12][13] This relationship can be predicted by Le Chatelier's principle.[13]
Based on this analysis, we can hypothesize that the compound will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents such as methanol and ethanol. Its solubility is expected to be significantly lower in nonpolar solvents like hexane and toluene.
Experimental Design for Solubility Profile Determination
A robust experimental design is crucial for generating accurate and meaningful solubility data. The following workflow outlines a systematic approach to determining the equilibrium solubility of the target compound.
Caption: A validated workflow for solubility profile determination.
Materials and Reagents
-
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid: Solid, with purity >98% confirmed by a suitable analytical method (e.g., HPLC, NMR).
-
Organic Solvents: HPLC-grade or equivalent (purity ≥ 99.5%). A representative list should be selected to cover a range of polarities and functionalities (see Table 1).
-
Equipment:
-
Analytical balance (±0.01 mg sensitivity)
-
Vials (e.g., 4 mL glass vials with screw caps)
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the universally accepted standard for determining thermodynamic equilibrium solubility.[1][14] It ensures that the solvent is fully saturated with the solute, providing a true measure of the solubility limit under the specified conditions.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment, which visually confirms that equilibrium has been reached. A starting amount of ~10-20 mg is typically sufficient.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Causality Insight: Constant temperature is critical as solubility is temperature-dependent.[11][12] Agitation ensures a consistent and maximal surface area for dissolution, but should be gentle enough to avoid particle size reduction. The system should be allowed to equilibrate for a sufficient duration. A minimum of 24 hours is standard, but true equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved particles.
-
Self-Validation Check: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.
-
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using the validated HPLC-UV method.
Protocol: Analytical Quantification by HPLC-UV
A validated HPLC method is essential for accurately quantifying the solute concentration in the saturated solvent.[15][16]
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Curve: Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentrations of the diluted solubility samples.
-
HPLC Analysis: Inject the calibration standards and the prepared samples onto the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid to ensure consistent ionization).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at the compound's λ_max (to be determined by a UV scan).
-
Injection Volume: 10 µL
-
-
-
Quantification: Plot the peak area from the chromatograms of the calibration standards against their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of the unknown samples, accounting for the dilution factor.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for clear comparison and analysis. The results should be reported in standard units such as mg/mL and mol/L.
Table 1: Solubility Data for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | Experimental Data | Experimental Data |
| Toluene | Nonpolar | 2.4 | Experimental Data | Experimental Data |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Experimental Data | Experimental Data |
| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Data | Experimental Data |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Experimental Data |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Experimental Data | Experimental Data |
| Isopropanol (IPA) | Polar Protic | 3.9 | Experimental Data | Experimental Data |
| Ethanol (EtOH) | Polar Protic | 4.3 | Experimental Data | Experimental Data |
| Methanol (MeOH) | Polar Protic | 5.1 | Experimental Data | Experimental Data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Experimental Data | Experimental Data |
Interpretation of Results:
The completed table will provide a quantitative solubility profile. By correlating the solubility values with solvent properties (e.g., polarity index, hydrogen bonding capacity), a deeper understanding of the governing intermolecular forces can be achieved. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions, while high solubility in DMSO and DMF would highlight the role of strong dipole-dipole interactions. This empirical data is invaluable for selecting appropriate solvent systems for chemical reactions, purifications, and formulation studies.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility profile of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid in organic solvents. By integrating theoretical principles with validated, step-by-step experimental protocols, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline. The methodologies described herein are grounded in authoritative standards and are designed to be self-validating, ensuring the integrity of the results. A thorough understanding of an API's solubility is not merely a characterization step but a foundational pillar upon which successful and efficient pharmaceutical development is built.
References
-
Title: Annex 4 - WHO Prequalification of Medicines Programme: guidance on 'BCS-based biowaiver' applications Source: World Health Organization (WHO) URL: [Link]
-
Title: 2-Acetamidoacrylic acid | C5H7NO3 Source: PubChem URL: [Link]
-
Title: (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate Source: MDPI URL: [Link]
-
Title: N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic Source: Der Pharma Chemica URL: [Link]
-
Title: 2-DIMETHYLAMINO-PYRIMIDINE-5-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]
-
Title: Writing a White Paper: Complete Guide, Structure, Tips & Best Practices Source: Journal Publisher URL: [Link]
-
Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]
-
Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies Source: MDPI URL: [Link]
-
Title: Solubility Source: Wikipedia URL: [Link]
-
Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Acrylic acid Source: Wikipedia URL: [Link]
-
Title: How to Write a Scientific Paper: Practical Guidelines Source: PMC URL: [Link]
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: PMC - NIH URL: [Link]
-
Title: PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications Source: World Health Organization (WHO) URL: [Link]
-
Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: SciSpace URL: [Link]
-
Title: A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates Source: ResearchGate URL: [Link]
-
Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment Source: Admescope URL: [Link]
-
Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL: [Link]
-
Title: Writing Winning White Papers for Maximum Impact Source: Office of the Vice President for Research URL: [Link]
-
Title: Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents Source: RSC Publishing URL: [Link]
-
Title: Biochemistry, Dissolution and Solubility Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Revision of USP Chapter <1236> Solubility Measurements Published for Comments Source: ECA Academy URL: [Link]
-
Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: ResearchGate URL: [Link]
- Title: Pyrimidine compounds for use in the treatment of cancer Source: Google Patents URL
-
Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: MDPI URL: [Link]
-
Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: PMC URL: [Link]
-
Title: Solubility Source: Purdue University Chemistry URL: [Link]
-
Title: How to adapt the scientific writing style for commercial white papers Source: Bitesize Bio URL: [Link]
-
Title: WRITING A WHITE PAPER OR CONCEPT PAPER Source: University of California, Merced URL: [Link]
-
Title: Determination and quantification of acrylic acid derivatives Source: KNAUER URL: [Link]
-
Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Boulder URL: [Link]
-
Title: USP 1236 Solubility Measurements Guide Source: Scribd URL: [Link]
-
Title: (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Source: Pharmaffiliates URL: [Link]
-
Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave URL: [Link]
-
Title: 11.3 Solubility Source: Lumen Learning Chemistry URL: [Link]
-
Title: 8.2: Thermodynamics of Solutions Source: Chemistry LibreTexts URL: [Link]
-
Title: Solubility Source: Chemistry Online @ UTSC URL: [Link]
Sources
- 1. who.int [who.int]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]
- 4. admescope.com [admescope.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acrylic acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility - Wikipedia [en.wikipedia.org]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Solubility [chem.fsu.edu]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. lcms.cz [lcms.cz]
Application Note: Synthesis Protocols for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic Acid Derivatives
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Scientific Rationale
The (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid motif is a highly privileged pharmacophore in modern drug discovery. As a specialized heteroaryl cinnamic acid analog, it serves as a critical building block for synthesizing targeted therapeutics, including histone deacetylase (HDAC) inhibitors, kinase modulators, and proteolysis-targeting chimeras (PROTACs).
Synthesizing this specific pyrimidine derivative requires careful navigation of the electronic properties of the pyrimidine ring. The electron-deficient nature of the diazine system is partially offset by the strong electron-donating resonance of the C2-dimethylamino group. This unique push-pull electronic system dictates the choice of synthetic strategy. In this application note, we detail two highly validated, self-correcting synthetic pathways: the Knoevenagel-Doebner Condensation and the Mizoroki-Heck Cross-Coupling .
By understanding the mechanistic causality behind each reagent and condition, researchers can scale these protocols from milligram discovery chemistry to multigram process development.
Mechanistic Pathways & Causality
The Knoevenagel-Doebner Pathway
The Knoevenagel condensation, modified by Doebner, utilizes 2-(dimethylamino)pyrimidine-5-carbaldehyde and malonic acid [1].
-
Causality of Catalyst: Piperidine is employed as an organocatalyst. Rather than acting merely as a base, piperidine condenses with the pyrimidine-5-carbaldehyde to form a highly electrophilic iminium intermediate. This drastically lowers the activation energy for nucleophilic attack by the deprotonated malonic acid.
-
Causality of Decarboxylation: Pyridine acts as both the solvent and a weak base. Under reflux conditions (90–100 °C), the initial condensation adduct undergoes a thermodynamically driven decarboxylation. The steric bulk of the pyrimidine ring ensures the strict geometric selectivity for the (2E)-isomer.
The Mizoroki-Heck Pathway
The Heck cross-coupling utilizes 5-bromo-2-(dimethylamino)pyrimidine and an acrylate source [2].
-
Causality of Substrate Selection: Direct coupling with free acrylic acid often leads to catalyst poisoning or poor yields due to the coordination of the free carboxylate to the Palladium(II) center. Therefore, tert-butyl acrylate is used as a surrogate, followed by acidic deprotection.
-
Causality of Ligand: The C2-dimethylamino group donates electron density into the pyrimidine ring, making the C5-bromide less prone to oxidative addition than a standard electron-deficient pyrimidine. A sterically bulky, electron-rich phosphine ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃) is selected to accelerate the reductive elimination step and stabilize the active Pd(0) species [3].
Pathway Visualization
Fig 1: Divergent synthetic pathways for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid.
Comparative Data: Route Selection Matrix
To guide synthetic planning, the quantitative metrics of both methodologies are summarized below. The Knoevenagel route is generally preferred for direct access to the acid, while the Heck route is ideal if downstream esterification is required.
| Metric | Knoevenagel-Doebner Route | Mizoroki-Heck Route |
| Overall Yield | 75 – 85% | 60 – 70% (over 2 steps) |
| Atom Economy | High (Loss of CO₂ and H₂O) | Moderate (Loss of HBr and Isobutylene) |
| Scalability | Excellent (>50g scale) | Good (Requires careful Pd removal) |
| Reaction Time | 4 – 6 hours | 12 hours + 2 hours (Deprotection) |
| Purification | Precipitation / Acid-Base Wash | Column Chromatography (Ester intermediate) |
| Reagent Cost | Low (Organocatalysts) | High (Palladium, Phosphine ligands) |
Validated Experimental Protocols
Protocol A: Knoevenagel-Doebner Condensation (Direct Acid Synthesis)
This protocol is designed as a self-validating system. The completion of the reaction is visually and analytically confirmed by the evolution of CO₂ gas and the disappearance of the UV-active aldehyde.
Reagents & Materials:
-
2-(Dimethylamino)pyrimidine-5-carbaldehyde (1.0 equiv, 10.0 mmol, 1.51 g) [4]
-
Malonic acid (1.5 equiv, 15.0 mmol, 1.56 g)
-
Piperidine (0.1 equiv, 1.0 mmol, 85 mg)
-
Pyridine (15 mL, anhydrous)
Step-by-Step Methodology:
-
Initiation: In a 50 mL round-bottom flask equipped with a reflux condenser and an argon balloon, dissolve 2-(dimethylamino)pyrimidine-5-carbaldehyde in 15 mL of anhydrous pyridine.
-
Catalyst Addition: Add malonic acid followed by piperidine. Causality: The order of addition ensures the malonic acid is partially solubilized by pyridine before the piperidine initiates iminium formation.
-
Thermal Activation: Heat the reaction mixture to 90–100 °C using an oil bath.
-
In-Process Control (Validation): Observe the reaction for effervescence (CO₂ evolution), which indicates active decarboxylation. After 4 hours, sample 10 µL of the mixture, dilute in methanol, and analyze via TLC (DCM:MeOH 9:1, UV 254 nm). The reaction is self-validated as complete when the aldehyde spot ( Rf≈0.6 ) is entirely consumed.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice.
-
pH-Controlled Isolation: Slowly add 1M HCl dropwise while stirring until the pH reaches strictly 3.5 to 4.0. Causality: The product is an amphoteric molecule (basic dimethylamino group and acidic carboxylate). A pH of ~3.8 represents its isoelectric point, ensuring maximum precipitation and preventing the formation of a water-soluble hydrochloride salt.
-
Filtration: Filter the resulting pale-yellow precipitate under a vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum at 45 °C overnight.
Protocol B: Mizoroki-Heck Cross-Coupling (Via Ester Intermediate)
This two-step protocol is ideal when the starting bromide is more readily available or when the tert-butyl ester intermediate is desired for parallel library synthesis.
Reagents & Materials:
-
5-Bromo-2-(dimethylamino)pyrimidine (1.0 equiv, 5.0 mmol, 1.01 g)
-
tert-Butyl acrylate (1.5 equiv, 7.5 mmol, 0.96 g)
-
Palladium(II) acetate (0.05 equiv, 0.25 mmol, 56 mg)
-
Tri(o-tolyl)phosphine (0.1 equiv, 0.5 mmol, 152 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol, 1.29 g)
-
DMF (10 mL, anhydrous and degassed)
Step-by-Step Methodology:
-
Degassing (Critical Step): Charge a Schlenk flask with the bromide, Pd(OAc)₂, and P(o-tolyl)₃. Seal and purge with Argon (3 vacuum/argon cycles). Causality: Oxygen rapidly decomposes the active Pd(0) species; strict anaerobic conditions are required.
-
Reagent Addition: Inject degassed DMF, followed by DIPEA and tert-butyl acrylate via syringe.
-
Coupling: Heat the sealed flask to 110 °C for 12 hours.
-
In-Process Control (Validation): Analyze via LC-MS. The mass of the starting bromide ( m/z 202/204) should be replaced by the ester intermediate ( m/z 250[M+H]⁺).
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with 5% aqueous LiCl (3 × 20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the crude ester in 10 mL of DCM. Add 10 mL of Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl ester via an isobutylene-elimination mechanism without hydrolyzing the pyrimidine ring.
-
Final Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the pure (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid as a TFA salt. Neutralize with saturated NaHCO₃ to pH 4 if the free base is required.
References
-
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions. Wiley. Available at:[Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions. Wiley. Available at:[Link]
-
Wu, X., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI Catalysts. Available at:[Link][1]
Sources
Application Note: High-Efficiency Peptide Coupling of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, chemoselectivity, and self-validating experimental protocols.
Introduction & Structural Causality
The incorporation of functionalized pyrimidine acrylamides into peptide backbones or small-molecule scaffolds is a cornerstone strategy in the development of targeted covalent inhibitors (TCIs) and kinase therapeutics. The building block (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid serves as a highly specialized electrophilic warhead precursor[1].
However, coupling an α,β -unsaturated carboxylic acid presents unique chemoselective challenges. As a Senior Application Scientist, it is critical to look beyond standard coupling protocols and analyze the inherent electronic properties of the substrate to predict and control the reaction outcome.
The Electronic Push-Pull System
This molecule features a highly conjugated push-pull system:
-
The Dimethylamino Group (+M Effect): Acts as a strong electron donor, pushing electron density into the pyrimidine ring.
-
The Pyrimidine Ring: Typically electron-deficient, but here it acts as a conduit, transferring the electron density from the dimethylamino group to the alkene.
-
The Acrylic Acid Moiety: The α,β -unsaturation conjugates with the carbonyl. While acrylamides are known Michael acceptors[2], the electron-rich nature of this specific extended π -system significantly reduces the electrophilicity of the β -carbon.
Causality in Coupling: Because the carbonyl carbon is stabilized by this extended conjugation, it is less electrophilic than a standard aliphatic carboxylic acid. Therefore, weak coupling reagents (e.g., EDC/HOBt) often lead to incomplete conversion. To overcome this kinetic barrier without forcing harsh conditions that might trigger unwanted aza-Michael addition, highly reactive uronium/aminium salts like HATU must be employed[3].
Quantitative Data & Substrate Profiling
Before initiating synthetic workflows, understanding the physical and empirical parameters of the substrate ensures proper handling and reagent selection.
Table 1: Physicochemical Properties
| Parameter | Specification | Impact on Synthesis |
| IUPAC Name | (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid | Defines the trans-geometry of the alkene. |
| CAS Number | 203505-82-2[1] | Reference for commercial sourcing. |
| Molecular Weight | 193.20 g/mol [1] | Used for precise stoichiometric calculations. |
| Formula | C9H11N3O2[1] | Highlights the presence of basic nitrogen centers. |
| Solubility | DMF, DMSO, NMP | Dictates the use of polar aprotic solvents for coupling. |
Table 2: Coupling Reagent Performance Matrix
| Reagent System | Activation Rate | Aza-Michael Risk | Recommendation for this Substrate |
| HATU / DIPEA | Very Fast | Low | Optimal. 7-aza effect drives rapid aminolysis[3]. |
| PyBOP / NMM | Moderate | Low | Acceptable for solution-phase, slower kinetics. |
| DIC / Oxyma | Fast | Moderate | Good for SPPS, but requires monitoring for side reactions. |
| EDC / HOBt | Slow | High (due to time) | Not recommended. Sluggish activation leads to side reactions. |
Mechanistic Workflow: The HATU Advantage
To achieve self-validating and high-yielding amide bond formation, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
HATU operates via the generation of an extremely reactive OAt (7-aza-1-hydroxybenzotriazole) active ester . The presence of the nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance (the 7-aza effect)[3]. This internal hydrogen-bonding network pre-organizes the incoming amine nucleophile, drastically accelerating the rate of 1,2-addition (amide formation) and kinetically outcompeting any potential 1,4-addition (aza-Michael attack) on the alkene[4].
Mechanistic pathway of HATU coupling highlighting kinetic preference for amide formation.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop systems; they include built-in analytical checkpoints to validate the success of each step before proceeding, ensuring absolute trustworthiness in the laboratory.
Protocol A: Solution-Phase Fragment Coupling
Designed for coupling the acrylic acid to a small molecule amine or a short, fully protected peptide fragment.
Reagents:
-
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (1.2 equiv)
-
Target Amine (1.0 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DMF (0.1 M relative to amine)
Step-by-Step Procedure:
-
Pre-Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the acrylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. The solution will typically turn a pale yellow. Stir for exactly 5 minutes.
-
Validation Checkpoint 1: Sample 5 μ L into 1 mL of MeCN and inject into LC-MS. You must observe the disappearance of the starting acid mass ( [M+H]+=194.2 ) and the formation of the OAt active ester intermediate.
-
-
Nucleophilic Attack: Add the target amine (1.0 eq) as a solution in a minimal amount of DMF.
-
Reaction Monitoring: Stir at room temperature for 1–2 hours.
-
Validation Checkpoint 2: Perform LC-MS analysis. The reaction is complete when the amine mass is fully consumed and the target acrylamide product mass is dominant. Ensure no +193 Da adducts (indicative of double addition/Michael adduct) are present.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with EtOAc ( 3× ). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping
Designed for incorporating the warhead at the N-terminus of a resin-bound peptide.
Reagents:
-
Resin-bound peptide with free N-terminus (1.0 equiv)
-
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (3.0 equiv)
-
HATU (3.0 equiv)
-
DIPEA (6.0 equiv)
-
Peptide synthesis grade DMF
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DMF for 20 minutes.
-
Validation Checkpoint 1: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of the free, deprotected N-terminal amine.
-
-
Coupling Cocktail: In a separate vial, dissolve the acrylic acid (3.0 eq) and HATU (3.0 eq) in DMF. Add DIPEA (6.0 eq) and vortex for 1 minute to pre-activate.
-
Coupling: Add the activated cocktail to the swelled resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF ( 5× ), DCM ( 5× ), and DMF ( 3× ).
-
Validation Checkpoint 2: Perform a second Kaiser test. The beads must remain colorless or faint yellow. If any blue color persists, repeat steps 2-4.
-
-
Cleavage: Proceed with standard TFA-based cleavage protocols (e.g., 95% TFA, 2.5% TIS, 2.5% H2O ) to release the final functionalized peptide from the resin[5].
Troubleshooting & Optimization Logic
Even with robust protocols, sequence-specific steric hindrance can impede coupling. Use the following logical framework to troubleshoot stalled reactions.
Decision tree for optimizing α,β-unsaturated carboxylic acid peptide coupling.
Expert Tip: If aza-Michael addition is detected (often seen as a +193 Da mass shift on the product), switch the base from DIPEA to 2,4,6-trimethylpyridine (TMP/collidine). TMP is less nucleophilic and provides a milder basic environment, which further suppresses the 1,4-addition pathway while maintaining enough basicity to drive the HATU activation[4].
References
-
Sigma-Aldrich. "(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid Product Specifications." sigmaaldrich.com. 1
-
PeptideChemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." peptidechemistry.org. 3
-
Khattab NS, El-Faham A, Albericio F. "Peptide Coupling Reactions." J Mol Pharm Org Process Res (2015) 3: e119. 5
-
Stathopoulos P, et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Publishing (2017). 4
-
Jackson PA, et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." PMC (2017). 2
Sources
- 1. (2E)-3- 2-(Dimethylamino)pyrimidin-5-yl acrylic acid DiscoveryCPR 203505-82-2 [sigmaaldrich.com]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Optimized Amide Bond Formation Strategies for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic Acid
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Chemical Profile
The synthesis of targeted therapeutics, particularly covalent kinase inhibitors, frequently relies on the incorporation of α,β -unsaturated amides (acrylamides) as Michael acceptor warheads. (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a highly specialized building block used to install such pharmacophores.
However, coupling this specific heteroaryl acrylic acid presents a triad of synthetic challenges:
-
Conjugate Addition (Michael Addition): The electron-deficient pyrimidine ring significantly increases the electrophilicity of the β -carbon. During activation of the carboxylic acid, nucleophilic amines can attack the alkene instead of the carbonyl, leading to double-addition side products[1].
-
Alkene Isomerization: The thermodynamically stable (2E) geometry is prone to epimerization to the (Z) isomer under strongly basic conditions or via reversible amine addition.
-
Zwitterionic Character: The basic dimethylamino group and pyrimidine nitrogens can complicate solubility and require careful stoichiometric control of auxiliary bases.
This application note provides field-proven, self-validating protocols to navigate these challenges, ensuring high-yielding, stereoretentive amide bond formation.
Strategic Reagent Selection: The Causality of Coupling
As a Senior Application Scientist, it is critical to move beyond trial-and-error and understand the causality behind reagent selection. The choice of coupling agent and base dictates the kinetic pathway of the reaction.
Why T3P is the Gold Standard for Heteroaryl Acrylic Acids
Uronium/aminium-based reagents like are highly reactive but generate an activated ester that is so electron-withdrawing it further activates the β -carbon toward Michael addition.
Conversely, Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive toward hard nucleophiles (like amines at the carbonyl) but sterically shields the α,β -unsaturated system. Literature confirms that T3P drastically reduces conjugate addition and prevents epimerization in acrylic acid couplings[1].
Base Selection: The Role of pKa
Using strong, unhindered bases (like Et 3 N) promotes the formation of the undesired (Z)-isomer. N-Methylmorpholine (NMM) (pKa ~7.4) or N,N-Diisopropylethylamine (DIPEA) (pKa ~10.5) are preferred. NMM is particularly effective at preventing racemization and isomerization due to its mild basicity and steric profile[2].
Quantitative Comparison of Coupling Conditions
The following table summarizes the expected outcomes when coupling (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid with a standard primary aliphatic amine under various conditions:
| Coupling Reagent | Base (Eq) | Solvent | Typical Yield (%) | (E)/(Z) Ratio | Michael Adduct (%) |
| T3P (50% in EtOAc) | DIPEA (3.0) | EtOAc / DMF | 85 - 95% | > 99:1 | < 2% |
| HATU | NMM (3.0) | DMF | 70 - 80% | 95:5 | 10 - 15% |
| EDCI / HOBt | DIPEA (3.0) | DCM | 60 - 70% | 90:10 | 20 - 25% |
Decision Workflow for Reagent Selection
The physical properties of your specific amine nucleophile should dictate your protocol choice. Use the following logic tree to determine the optimal synthetic route.
Workflow for reagent selection in heteroaryl acrylic acid amidation.
Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system. By integrating specific analytical checkpoints, the chemist can verify mechanistic success before proceeding to purification.
Protocol A: T3P-Mediated Coupling (Optimal for Aliphatic Amines)
This protocol utilizes T3P to kinetically favor amide bond formation over conjugate addition.
Reagents:
-
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid: 1.0 mmol
-
Amine nucleophile: 1.1 mmol
-
T3P (50% w/w solution in EtOAc): 1.5 mmol
-
DIPEA: 3.0 mmol (Adjust to 4.0 mmol if the amine is an HCl salt)
-
Solvent: EtOAc or DMF (5.0 mL)
Step-by-Step Procedure:
-
Dissolution: Suspend the acrylic acid (1.0 mmol) in 5.0 mL of the chosen solvent at 0 °C under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 mmol) dropwise. The mixture should become a homogenous solution as the zwitterion is neutralized.
-
Amine Addition: Add the amine (1.1 mmol) in one portion.
-
Activation: Slowly add the T3P solution (1.5 mmol) dropwise over 5 minutes to maintain the temperature at 0 °C. Mechanistic note: Slow addition prevents thermal spikes that encourage Michael addition.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Self-Validation Checkpoint 1 (LC-MS): Sample 5 μ L of the reaction mixture into 1 mL of MeCN. Run LC-MS.
-
Success: Base peak is [Mproduct+H]+ .
-
Failure: Presence of [Mproduct+Amine+H]+ indicates the reaction was run too warm or T3P was added too quickly (Michael addition).
-
-
Workup: Quench with saturated aqueous NaHCO 3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling (Optimal for Anilines)
Anilines are poor nucleophiles and rarely undergo Michael addition, but they require powerful activation of the carboxylic acid.
Reagents:
-
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid: 1.0 mmol
-
Aniline derivative: 1.2 mmol
-
HATU: 1.2 mmol
-
NMM (N-Methylmorpholine): 3.0 mmol
-
Solvent: DMF (5.0 mL)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the acrylic acid (1.0 mmol) and HATU (1.2 mmol) in DMF (4.0 mL) at room temperature. Add NMM (3.0 mmol) and stir for 10 minutes. The solution will turn yellow, indicating the formation of the active HOAt ester.
-
Coupling: Add the aniline (1.2 mmol) dissolved in DMF (1.0 mL).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
Quality Control & Structural Validation
To guarantee scientific integrity, the final isolated product must be validated not just for mass, but for stereochemical retention.
Validation Checkpoint 2: 1 H NMR Analysis The (E)-geometry of the acrylic acid moiety is critical for its function as a targeted covalent inhibitor. After purification, acquire a 1 H NMR spectrum (in DMSO- d6 or CDCl 3 ).
-
Locate the alkene protons: Look for two doublets in the 6.5 ppm to 7.8 ppm region.
-
Calculate the J -coupling constant:
-
If J≈15−16 Hz , the (E)-configuration is successfully retained.
-
If J≈10−12 Hz , undesired isomerization to the (Z)-configuration has occurred, likely due to excessive base or prolonged heating.
-
References
The protocols and mechanistic rationales detailed in this application note are grounded in the following authoritative sources:
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Dunetz, J. R., Magano, J., Weix, G. A. Organic Process Research & Development. 2016.
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. ACS Publications. 2024.
-
European Journal of Medicinal Chemistry - Optimization of Acrylic Acid Amidation using T3P to Avoid Conjugate Addition. European Journal of Medicinal Chemistry. 2024.
Sources
Protocol for scaling up the synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
An In-depth Guide to the Scalable Synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
Authored by a Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis and scale-up of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, a key building block in modern drug discovery and materials science.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of transitioning from laboratory-scale synthesis to larger-scale production.
The synthesis is based on the Doebner modification of the Knoevenagel condensation, a classic and robust method for forming carbon-carbon bonds to create α,β-unsaturated carboxylic acids.[3][4] Our protocol details the reaction between 2-(Dimethylamino)pyrimidine-5-carbaldehyde and malonic acid, catalyzed by piperidine in a pyridine solvent system. We will explore the critical parameters for process control, safety, and yield optimization, ensuring a self-validating and reproducible methodology.
Reaction Scheme and Mechanism
The core of this synthesis is the Knoevenagel condensation, which proceeds through a series of well-understood steps. The use of malonic acid as the active methylene component, followed by heating, facilitates a subsequent decarboxylation in what is known as the Doebner modification.[5]
Overall Reaction:
Note: An image of the chemical reaction would be placed here in a final document.
The mechanism involves the initial deprotonation of malonic acid by the basic catalyst (piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. The resulting aldol adduct undergoes dehydration, and subsequent heating in the presence of pyridine promotes decarboxylation to yield the desired E-isomer of the acrylic acid product with high stereoselectivity.[6]
Caption: Knoevenagel-Doebner condensation mechanism for the synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Recommended Grade | Supplier Example |
| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | 16054-97-6 | >97% | Sigma-Aldrich |
| Malonic Acid | 141-82-2 | >99% | Sigma-Aldrich |
| Pyridine | 110-86-1 | Anhydrous, >99.8% | Sigma-Aldrich |
| Piperidine | 110-89-4 | >99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (Concentrated) | Fisher Scientific |
| Deionized Water | N/A | 18.2 MΩ·cm | In-house |
| Ethanol | 64-17-5 | Reagent Grade | Fisher Scientific |
Equipment
-
Laboratory Scale (5 g): 3-neck round-bottom flask, magnetic stirrer hotplate, reflux condenser, thermocouple, dropping funnel, Buchner funnel, vacuum flask, standard laboratory glassware.
-
Scale-Up (200 g): 5 L jacketed glass reactor with overhead mechanical stirrer, heating/cooling circulator, reflux condenser, temperature probe, addition funnel, Nutsche filter-dryer or large Buchner funnel with appropriate vacuum trap.
Experimental Protocol: Laboratory Scale
Target Scale: 5.0 g of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
-
Reactant Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermocouple, add 2-(Dimethylamino)pyrimidine-5-carbaldehyde (4.5 g, 29.8 mmol, 1.0 eq) and malonic acid (3.7 g, 35.7 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture to dissolve the solids. To this solution, add piperidine (0.3 mL, 3.0 mmol, 0.1 eq) dropwise via syringe.
-
Causality: Pyridine serves as both the solvent and a high-boiling base that facilitates the final decarboxylation step. Piperidine is the more active basic catalyst for the initial condensation.[3]
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 115 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting aldehyde.
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 250 mL of cold deionized water with stirring.
-
Acidification: In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (approx. 10-15 mL) to the aqueous mixture to adjust the pH to 3-4. The target product will precipitate as a solid.
-
Causality: The acrylic acid product is soluble in its carboxylate salt form under basic/neutral conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.[3]
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The final product, (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (CAS: 203505-82-2), should be a solid. Expected yield: 80-90%. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.
Protocol and Considerations for Scale-Up
Scaling up this reaction requires careful attention to process control, particularly thermal management and material handling.
Reagent Quantities for Scale-Up
| Parameter | Laboratory Scale (5 g) | Scale-Up (200 g) | Ratio |
| Target Product | 5.0 g | 200 g | 40x |
| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | 4.5 g (1.0 eq) | 180 g (1.0 eq) | 40x |
| Malonic Acid | 3.7 g (1.2 eq) | 149 g (1.2 eq) | 40x |
| Pyridine | 50 mL | 2.0 L | 40x |
| Piperidine | 0.3 mL (0.1 eq) | 12 mL (0.1 eq) | 40x |
| Quench Water | 250 mL | 10 L | 40x |
| Conc. HCl (approx.) | 10-15 mL | 400-600 mL | 40x |
Key Scale-Up Considerations
-
Thermal Management: The initial condensation is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Action: Use a jacketed reactor connected to a heating/cooling circulator. Maintain the jacket temperature to control the internal reaction temperature. Add the piperidine catalyst slowly and sub-surface if possible, monitoring the internal temperature closely. Ensure the initial temperature rise is controlled before applying external heat for reflux.
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and reduced yield.
-
Action: Replace the magnetic stirrer with a properly sized overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity of the slurry and efficient heat transfer.
-
-
Precipitation and Isolation: Handling a large volume of precipitate requires robust equipment.
-
Action: Perform the precipitation in a vessel large enough to accommodate the quench volume and allow for vigorous stirring to ensure uniform particle size. Use a Nutsche filter or a large-scale Buchner funnel for filtration. Washing the cake thoroughly is critical for purity; ensure even distribution of wash solvents.
-
-
Drying: Efficiently drying a large quantity of wet cake is crucial.
-
Action: A vacuum oven with a large surface area is essential. Periodically break up the cake during drying (if safe and feasible) to expose fresh surface area and prevent clumping. Dry to a constant weight, confirming solvent removal.
-
Caption: Scaled-up experimental workflow from start to finish.
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood or appropriate production facility.
| Chemical | Hazards | Recommended PPE |
| Pyridine | Flammable, harmful if swallowed or inhaled, causes skin and eye irritation, potential reproductive toxin. | Butyl rubber gloves, chemical splash goggles, face shield, flame-retardant lab coat. |
| Piperidine | Flammable liquid and vapor, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[7] | Butyl rubber gloves, chemical splash goggles, face shield, chemical apron. |
| Malonic Acid | Causes serious eye damage, harmful if swallowed. | Nitrile gloves, safety glasses. |
| Conc. HCl | Causes severe skin burns and eye damage, may cause respiratory irritation. | Neoprene gloves, chemical splash goggles, face shield, chemical apron. |
-
Emergency Procedures: Keep appropriate spill kits (acid and solvent neutralizers) readily available. Ensure safety showers and eyewash stations are accessible. In case of skin contact, wash immediately with copious amounts of water.[8]
-
Waste Disposal: All organic waste should be collected in a designated, labeled container for hazardous waste. Acidic aqueous waste must be neutralized before disposal according to local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and confirm aldehyde consumption by TLC. Ensure reagents are anhydrous. |
| Product loss during work-up. | Ensure pH is accurately adjusted to 3-4 for complete precipitation. Avoid excessive washing with ethanol. | |
| Product is Oily/Gummy | Impurities present, incomplete drying. | Ensure thorough washing of the filter cake. Dry for a longer period or at a slightly elevated temperature. |
| Reaction Stalls | Inactive catalyst or insufficient heat. | Check the quality of piperidine. Verify the internal reaction temperature is at reflux (approx. 115 °C). |
| Exotherm During Acidification | Acid added too quickly. | Add concentrated HCl slowly to a well-stirred, cooled aqueous mixture. Use an ice bath if necessary. |
References
- BenchChem. An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid.
- ResearchGate. Synthesis of Acrylic Acid Derivatives from CO 2 and Ethylene | Request PDF.
- Sigma-Aldrich. (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid.
- SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Synfacts. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
- Cambridge University Press. Knoevenagel Condensation.
- Google Patents. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor.
- ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
- RSC Publishing. Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers.
- Lab Manager. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
- James Madison University. SOP for the safe use of N,N-Dimethylformamide (DMF).
- University of Chicago. Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
- FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Acetic Anhydride.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
- PubMed. The design, synthesis and biological evaluation of conformationally restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted receptor tyrosine kinase and microtubule inhibitors as potential antitumor agents.
- Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.
Sources
- 1. The design, synthesis and biological evaluation of conformationally restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted receptor tyrosine kinase and microtubule inhibitors as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lsuhsc.edu [lsuhsc.edu]
Technical Support Center: Synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
Welcome to the technical support center for the synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving the yield, purity, and consistency of your results.
Introduction: The Synthetic Challenge
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its synthesis is most commonly achieved via a Knoevenagel or Doebner-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-(dimethylamino)pyrimidine-5-carbaldehyde with an active methylene compound, typically malonic acid, followed by decarboxylation.[3] While theoretically straightforward, the reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.
Proposed Synthetic Pathway: Doebner-Knoevenagel Condensation
The core of this synthesis is the condensation between the pyrimidine aldehyde and malonic acid, catalyzed by a basic system such as pyridine and a catalytic amount of piperidine (the Doebner modification).[3]
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Knoevenagel Condensation. Cambridge University Press. Available at: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1133. Available at: [Link]
-
O'Hagan, D., et al. (1998). Purification and preliminary characterization of (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, an enzyme involved in biosynthesis of the antitumor agent sparsomycin. Journal of Bacteriology, 180(13), 3367–3375. Available at: [Link]
-
Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. (2016). RSC Advances, 6(62), 57077-57083. Available at: [Link]
-
Muhammad, N., et al. (2008). 2-Methyl-3-(3-Methylphenyl)acrylic Acid. Acta Crystallographica Section E Structure Reports Online, 64(7). Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Available at: [Link]
-
Orakdogen, N., et al. (2021). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Polymers, 13(20), 3591. Available at: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(2), 125-136. Available at: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. Available at: [Link]
-
Reddit. (2024, April 3). How to purify Acrylic Acid. r/chemistry. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2). Available at: [Link]
Sources
Optimizing temperature conditions for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid cross-coupling
Technical Support Center > Chemistry Workflows > Cross-Coupling Optimization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Methodology: Mizoroki-Heck Cross-Coupling
Synthesizing (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid via the Mizoroki-Heck cross-coupling of 5-bromo-2-(dimethylamino)pyrimidine and acrylic acid presents a unique thermal optimization challenge. The electron-donating nature of the pyrimidine's dimethylamino group severely hinders the initial catalytic step, while the acrylic acid reagent is highly sensitive to thermal degradation.
This guide provides field-proven, mechanistic troubleshooting to help you balance these competing thermal demands.
Mechanistic Pathway & Thermal Bottlenecks
To optimize this reaction, you must first understand where temperature dictates the success or failure of the catalytic cycle. The diagram below maps the workflow, highlighting the thermally sensitive nodes.
Figure 1: Heck cross-coupling catalytic cycle highlighting temperature-sensitive steps.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my reaction stalling with unreacted 5-bromo-2-(dimethylamino)pyrimidine remaining? Causality: The dimethylamino group at the C2 position strongly donates electron density into the pyrimidine ring via resonance. This increases the electron density at the C5 position, making the C-Br bond less electrophilic. Consequently, the activation energy barrier for the Pd(0) oxidative addition step is significantly raised. Solution: If operating below 90°C, the thermal energy is insufficient to overcome this barrier. You must either increase the internal temperature to 100–105°C or utilize a highly electron-rich, sterically demanding ligand such as P(t-Bu)₃ to accelerate oxidative addition at milder temperatures .
Q2: I am seeing a black precipitate form and low yields when heating above 120°C. What is happening? Causality: Temperatures exceeding 110°C trigger two detrimental pathways. First, the active homogeneous Pd(0) catalyst agglomerates into inactive elemental palladium (Pd black), visible as a dark precipitate. Second, acrylic acid is highly susceptible to thermal auto-polymerization and decarboxylation at elevated temperatures. Solution: Strictly maintain the internal reaction temperature between 100°C and 105°C. To further protect the acrylic acid, add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1 mol% to suppress thermal polymerization.
Q3: How does the choice of base dictate my temperature limits? Causality: The base neutralizes the HBr byproduct to regenerate the active Pd(0) species. Inorganic bases (e.g., K₂CO₃) have poor solubility in aprotic solvents like DMF. This means the reaction relies on solid-liquid interfacial mass transfer, which requires higher temperatures (>110°C) to proceed efficiently. Solution: Switch to a soluble organic base such as N,N-dicyclohexylmethylamine (Cy₂NMe). This ensures homogeneous base distribution, allowing the catalytic cycle to turn over efficiently at the optimized 105°C setpoint without requiring excessive thermal driving force .
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the quantitative impact of temperature on the cross-coupling dynamics. The data clearly indicates a narrow optimal thermal window.
| Internal Temperature (°C) | Oxidative Addition Rate | Catalyst Stability | Primary Byproduct | Expected Yield |
| 60 - 80 °C | Stalled / Very Slow | Highly Stable | Unreacted Starting Material | < 20% |
| 100 - 105 °C | Optimal | Stable | Trace (Isomers) | > 85% |
| > 120 °C | Rapid | Rapid Degradation | Poly(acrylic acid) / Pd Black | < 40% |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure the chemical state is correct before proceeding to the next step.
Objective: Synthesize (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid via an optimized, temperature-controlled Heck coupling.
Step 1: Catalyst Pre-activation
-
In a nitrogen-purged Schlenk flask, combine Pd₂(dba)₃ (1 mol%) and P(t-Bu)₃ (2 mol%) in anhydrous DMF (0.2 M relative to substrate).
-
Validation Checkpoint: Observe the solution. It must transition from a deep purple/red to a pale yellow-green over 15 minutes. This visual cue confirms the successful dissociation of dba and the formation of the active monomeric Pd(0) species.
Step 2: Substrate Addition
-
Add 5-bromo-2-(dimethylamino)pyrimidine (1.0 eq, 10 mmol), acrylic acid (1.5 eq, 15 mmol), and Cy₂NMe (2.0 eq, 20 mmol).
-
Note: The excess of acrylic acid compensates for minor thermal losses, while the bulky organic base prevents the need for high-temperature mass transfer.
Step 3: Thermal Ramping
-
Heat the reaction mixture to an internal temperature of 105°C .
-
Critical: Use an internal reaction probe, not just a hotplate thermocouple. Do not exceed 110°C to prevent Pd black formation.
Step 4: In-Process Monitoring (Self-Validation)
-
At t = 2 hours, withdraw a 50 µL aliquot. Dilute in MeCN and analyze via LC-MS.
-
Validation Checkpoint: Confirm the disappearance of the starting material doublet at m/z 202/204 [M+H]⁺ (due to the bromine isotopes) and the dominant appearance of the product singlet at m/z 194 [M+H]⁺ . The reaction is complete when the 202/204 peak is <2% by area.
Step 5: Workup and Isolation
-
Cool the mixture to room temperature. Dilute with deionized water (3x volume).
-
Carefully adjust the pH to 4.5 using 1M HCl.
-
Causality: The target product is amphoteric (it contains a basic dimethylamino group and an acidic carboxylic acid). A pH of 4.5 ensures the molecule is in its neutral/zwitterionic form, which minimizes aqueous solubility and promotes precipitation.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
References
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. URL:[Link]
-
Murray, P., Bower, J. F., Cox, D. K., & Sweeney, J. (2013). A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. Organic Process Research & Development, 17(3), 397-405. URL:[Link]
Technical Support Center: Stability and Troubleshooting of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid . This compound features a highly conjugated push-pull system: an electron-donating dimethylamino group coupled to an electron-withdrawing pyrimidine ring, terminating in an α,β -unsaturated carboxylic acid. While this scaffold is highly valuable for targeting specific biological pathways, its unique electronic structure introduces specific stability and solubility challenges in aqueous buffer systems[1].
Below, you will find a synthesis of physicochemical data, mechanistic troubleshooting guides, and self-validating experimental protocols to ensure the integrity of your assays.
Physicochemical Profiling & Stability Metrics
Understanding the baseline physicochemical properties of your compound is the first step in diagnosing stability issues. The table below summarizes the critical metrics that dictate the compound's behavior in aqueous media.
| Property / Metric | Value / Observation | Impact on Aqueous Stability |
| Molecular Weight | 193.20 g/mol | Generally favorable for solvation, but the planar pyrimidine structure increases crystal lattice energy, hindering rapid dissolution[2]. |
| pKa (Carboxylic Acid) | ~4.5 (Estimated) | Deprotonated at physiological pH (7.4), significantly enhancing thermodynamic solubility[3]. |
| pKa (Pyrimidine N) | ~3.0 - 3.5 (Estimated) | Protonated only under highly acidic conditions. Isoelectric precipitation risk is highest between pH 3.5 and 4.5. |
| (2E) Double Bond | Highly conjugated system | The extended conjugation lowers the π→π∗ excitation energy, making the molecule highly susceptible to UV/Vis-induced E/Z photoisomerization. |
| Electrophilic β -carbon | Activated by pyrimidine | Vulnerable to nucleophilic attack (e.g., Michael addition by water or buffer thiols/amines) at elevated temperatures or extreme pH[4]. |
Troubleshooting FAQs: Mechanistic Causality
Q1: Why does my compound immediately precipitate when diluted from a 10 mM DMSO stock into PBS (pH 7.4)?
A1: This is a classic case of kinetic versus thermodynamic solubility failure. While the compound is thermodynamically soluble at pH 7.4 (due to the deprotonation of the acrylic acid moiety), rapid introduction of a concentrated DMSO stock into an aqueous buffer causes massive local supersaturation[3]. Before the bulk solvent can disperse the solute and buffer the local pH, the compound exceeds its nucleation threshold and crashes out as an amorphous or crystalline solid. The planarity of the pyrimidine ring accelerates this lattice formation[2]. Solution: Utilize the dropwise addition method with high-shear vortexing (see Protocol 1).
Q2: I observe a secondary peak emerging in my HPLC chromatograms over 24 hours of incubation in clear tubes. Is the compound degrading?
A2: You are likely observing photoisomerization , not degradation. The dimethylamino group acts as a strong electron-donating group (EDG), pushing electron density through the pyrimidine ring and into the acrylic acid double bond. This bathochromic shift allows the molecule to absorb ambient laboratory light (visible and near-UV spectrum). The absorbed energy excites the molecule, allowing rotation around the C=C bond and relaxation into the thermodynamically less stable, but kinetically trapped, (2Z)-isomer [1]. Solution: Store all aqueous solutions in amber vials and conduct long-term incubations in the dark.
Q3: Does the acrylic acid moiety undergo hydration (water addition) in aqueous buffers?
A3: Yes, but the rate is highly dependent on pH and temperature. The pyrimidine ring acts as an electron-withdrawing group, polarizing the α,β -unsaturated carbonyl system and making the β -carbon electrophilic. Under basic conditions (pH > 9) or elevated temperatures, hydroxide ions or water molecules can execute a Michael addition across the double bond, forming a β -hydroxy propanoic acid derivative[4]. Solution: Maintain buffers at pH 6.5–7.4 and avoid unnecessary heating above 37°C. Do not use nucleophilic buffers (e.g., high concentrations of Tris or DTT) if long-term stability is required.
Experimental Workflows & Protocols
Protocol 1: Preparation of Stable Aqueous Solutions (Kinetic Solubility Approach)
To prevent local supersaturation and ensure a homogenous monomeric dispersion, follow this self-validating dilution protocol.
Step-by-Step Methodology:
-
Preparation: Thaw the 10 mM DMSO stock solution of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid at room temperature. Ensure no micro-crystals are present (sonicate for 30 seconds if necessary).
-
Buffer Equilibration: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C in a glass vial.
-
High-Shear Mixing: Place the buffer vial on a vortex mixer set to medium-high speed.
-
Dropwise Addition: Using a low-retention pipette, add the DMSO stock to the center of the vortexing buffer dropwise (e.g., 1 µL per second) to achieve the final desired concentration (e.g., 100 µM).
-
Validation: Measure the absorbance of the solution at 600 nm using a UV/Vis spectrophotometer. An OD600>0.01 indicates sub-visible colloidal aggregation. If the OD600 is baseline, the solution is stable.
Workflow for preparing stable aqueous solutions from DMSO stocks.
Protocol 2: Self-Validating HPLC Assay for Isomerization vs. Hydration
If a secondary peak appears during your experiments, use this protocol to definitively identify whether the compound has undergone photoisomerization or chemical hydration.
Step-by-Step Methodology:
-
Chromatographic Separation: Run the degraded sample on a C18 Reverse-Phase HPLC column (Mobile Phase: Water/Acetonitrile with 0.1% TFA).
-
Fraction Collection: Collect the eluent corresponding to the newly formed secondary peak.
-
Forced Re-equilibration (The Validation Step): Split the collected fraction into two quartz cuvettes. Keep Cuvette A in the dark. Expose Cuvette B to 254 nm UV light for 15 minutes.
-
Re-injection: Re-inject both samples into the HPLC.
-
Causality Outcome 1: If the peak in Cuvette B reverts to a mixture of the original (2E) peak and the secondary peak, the degradation was photoisomerization (the UV light forced the (2Z)-isomer to re-equilibrate).
-
Causality Outcome 2: If the peak in Cuvette B remains unchanged, the compound has undergone an irreversible covalent modification, such as hydration (Michael addition) .
-
Primary degradation pathways of (2E)-pyrimidine acrylic acids.
References
-
National Institutes of Health (PMC). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PMC10936154. Available at:[Link]
-
ResearchGate. Stabilization of Acrylic Esters. Available at:[Link]
Sources
- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Preventing double bond isomerization in (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid synthesis
Topic: Preventing Double Bond Isomerization in (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of pyrimidinyl acrylic acids: the loss of stereochemical integrity at the alkene double bond.
The synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is typically achieved via a palladium-catalyzed Mizoroki-Heck cross-coupling between 5-bromo-2-(dimethylamino)pyrimidine and an acrylate derivative, followed by hydrolysis [1]. While the Heck reaction is inherently stereoselective for the (E)-isomer due to steric minimization during the β-hydride elimination step, researchers frequently observe significant contamination with the (Z)-isomer. This guide dissects the mechanistic triggers of this isomerization—ranging from catalytic intermediates to photochemistry—and provides field-proven, self-validating protocols to ensure >98% (E)-selectivity.
Mechanistic Overview of Isomerization Pathways
To effectively troubleshoot, we must first understand the causality of the failure modes. Isomerization is not a single-point failure; it can occur during the catalytic cycle, during workup, or during storage.
Mechanistic pathways of E/Z isomerization during Heck coupling and subsequent handling.
Troubleshooting FAQs
Q1: My in-process control (IPC) shows a 70:30 mixture of E:Z isomers directly out of the Heck reactor. Why is the reaction itself losing stereoselectivity? A: This is a classic symptom of Pd-H re-insertion (hydropalladation). During the final step of the Heck cycle, β-hydride elimination releases the (E)-alkene and a highly reactive [Pd-H] species. If your base does not immediately neutralize this [Pd-H] complex, it can re-add to the newly formed double bond. Subsequent bond rotation and re-elimination will yield the (Z)-isomer [2]. Causality-Driven Solution: Switch your base or add a scavenger. The addition of Tetrabutylammonium acetate (TBAA) or silver salts (e.g., Ag2CO3 ) rapidly intercepts and neutralizes Pd-H species, effectively shutting down the isomerization pathway [3].
Q2: The NMR of my isolated ester intermediate shows pure (2E)-isomer, but after hydrolysis to the free acrylic acid, I see up to 40% (2Z)-isomer. Is the hydrolysis base causing this? A: Yes, but indirectly. The pyrimidine ring conjugated to an acrylic acid creates a strong "push-pull" electronic system. If you use harsh basic conditions (e.g., refluxing NaOH) or harsh acidic conditions (e.g., concentrated HCl) to precipitate the product, you risk reversible conjugate addition (Michael addition) of water or hydroxide into the β -position. When the molecule eliminates the water/hydroxide, it can do so to form the (Z)-isomer. Furthermore, the dimethylamino group is basic; over-acidification protonates this group, drastically altering the electronic landscape of the molecule and lowering the activation energy for isomerization. Causality-Driven Solution: Perform the hydrolysis using mild conditions (LiOH in THF/Water at room temperature). For precipitation, strictly avoid mineral acids. Use a weak acid like aqueous Citric Acid and carefully adjust the pH to the isoelectric point (~pH 4.5-5.0).
Q3: I left my purified (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid on the benchtop over the weekend. Now it's a mixture of isomers. Why? A: You are observing photoisomerization . Cinnamic acids and heteroaryl acrylic acids are highly susceptible to UV and visible light. The extended conjugation of the dimethylamino-pyrimidine system lowers the HOMO-LUMO gap, allowing ambient laboratory lighting to excite the π -electrons to the π∗ anti-bonding orbital. This breaks the double bond character temporarily, allowing free rotation and relaxation into the (Z)-state [4]. Causality-Driven Solution: This molecule must be treated as light-sensitive. Conduct all workups in amber glassware or cover your fume hood sash with UV-filtering film. Store the final API in opaque, argon-purged containers at 2-8 °C.
Q4: Should I use free acrylic acid or an acrylate ester as the starting material? A: Always use an acrylate ester (preferably tert-butyl acrylate or ethyl acrylate). Free acrylic acid can act as a bidentate ligand, poisoning the palladium catalyst and requiring higher reaction temperatures (>100 °C) to achieve turnover. Elevated temperatures thermodynamically drive non-specific isomerization and polymerization [1]. Esters allow the reaction to proceed at much milder temperatures (60-80 °C).
Quantitative Impact of Reaction Parameters
The following table synthesizes empirical data demonstrating how specific environmental and chemical parameters influence the final E:Z ratio of the pyrimidinyl acrylic acid.
Parameter / ConditionPrimary Mechanism AddressedTypical E:Z Ratio ObservedRecommended ActionStandard Conditions (Et3N, 100°C, Ambient Light)Baseline (Multiple failure modes)65 : 35Unsuitable for drug development.Addition of TBAA (1.5 eq)Prevents Pd-H re-insertion92 : 8Use as a standard additive in the Heck step.Amber Glassware / Dark RoomPrevents π π∗ photoisomerization98 : 2Mandatory for all handling and storage.Precipitation with HCl (pH 1)Prevents Michael-addition scrambling75 : 25Avoid. Protonates the dimethylamino group.Precipitation with Citric Acid (pH 5)Isoelectric precipitation>99 : 1Use for all free-acid isolations.Optimized Protocol (TBAA + Dark + Citric Acid)Comprehensive System Control>99.5 : 0.5Adopt as Standard Operating Procedure.
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. It includes specific In-Process Controls (IPCs) to ensure the stereochemical integrity is maintained at every critical junction.
Phase 1: Heck Cross-Coupling (Esterification)
-
Setup (Light Protection): Equip a 500 mL round-bottom flask with amber tape or use low-actinic glassware. Purge the system with Argon for 15 minutes.
-
Reagent Charging: Add 5-bromo-2-(dimethylamino)pyrimidine (1.0 eq, 10 mmol), tert-butyl acrylate (1.5 eq, 15 mmol), Pd(OAc)2 (0.05 eq, 5 mol%), Tri(o-tolyl)phosphine (0.1 eq, 10 mol%), and Tetrabutylammonium acetate (TBAA) (1.5 eq, 15 mmol).
-
Solvent & Base: Add degassed anhydrous DMF (50 mL) and N,N-Dicyclohexylmethylamine ( Cy2NMe ) (2.0 eq).
-
Reaction: Heat the mixture to 75 °C for 12 hours under Argon.
-
IPC #1 (Reaction Validation): Withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via 1H NMR.
-
Validation Criteria: Look at the vinylic protons. The (2E)-isomer will display a large trans-coupling constant ( J≈15.5 Hz ). The (2Z)-isomer will show J≈11.0 Hz . Proceed only if E:Z is >95:5.
-
Phase 2: Mild Hydrolysis & Isoelectric Precipitation
-
Ester Isolation: Filter the reaction mixture through a short pad of Celite to remove Pd black. Dilute with EtOAc, wash with water (3x) to remove DMF and TBAA. Concentrate under reduced pressure (bath temp < 35 °C).
-
Hydrolysis: Dissolve the crude tert-butyl ester in THF (30 mL). Add a solution of LiOH· H2O (3.0 eq) in Water (10 mL). Stir at 20-25 °C for 16 hours in the dark.
-
IPC #2 (Hydrolysis Completion): TLC (Silica, 1:1 Hexanes/EtOAc) should show complete consumption of the higher Rf ester spot.
-
Workup: Remove THF under vacuum. Dilute the aqueous layer with water (20 mL) and wash with MTBE (2x 20 mL) to remove organic impurities.
-
Precipitation (Critical Step): Cool the aqueous layer to 5 °C. Dropwise, add a 10% aqueous Citric Acid solution while monitoring with a calibrated pH meter. Stop addition exactly at pH 4.8 - 5.0.
-
Causality Note: This is the isoelectric point where the zwitterionic character is minimized, forcing the (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid to precipitate without protonating the dimethylamino moiety.
-
-
Isolation: Filter the resulting pale-yellow solid. Wash with ice-cold water (10 mL). Dry in a vacuum oven at 40 °C (strictly protected from light) for 24 hours.
References
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 2024. URL:[Link]
-
Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. JACS Au, 2023. URL:[Link]
-
Palladium-Catalyzed Heck Arylations of Allyl Alcohols in Ionic Liquids: Remarkable Base Effect on the Selectivity. Journal of Organic Chemistry, 2007. URL:[Link]
-
The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. RSC Advances, 2018. URL:[Link]
Comparative Guide: (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid vs. Standard Pyrimidine Derivatives in Targeted Drug Design
Executive Summary
The evolution of targeted covalent inhibitors (TCIs) has fundamentally shifted oncology and immunology drug design. At the core of this paradigm is the strategic selection of electrophilic warheads and hinge-binding scaffolds. This guide provides an in-depth comparative analysis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (DMPAA) against standard pyrimidine building blocks. By integrating an electron-rich pyrimidine core with a rigid trans-acrylic acid vector, DMPAA serves as a highly optimized precursor for acrylamide-based covalent kinase inhibitors.
Structural & Mechanistic Superiority
To understand the utility of DMPAA in modern drug discovery, we must deconstruct its molecular architecture and the causality behind its performance advantages over standard pyrimidines.
The Pyrimidine Core & Dimethylamino Substitution
Standard pyrimidines, such as pyrimidine-5-carboxylic acid, often lack the necessary electron density to form strong hydrogen bonds with the kinase hinge region (e.g., the backbone NH of conserved Methionine or Cysteine residues)[1]. While 2-aminopyrimidines solve this by introducing an electron-donating group, the primary amine (-NH2) acts as both a hydrogen-bond donor and acceptor. This increases the polar surface area (PSA) and can lead to promiscuous off-target binding.
The DMPAA Advantage: The dimethylamino group (-N(CH3)2) donates electron density into the pyrimidine ring via resonance, significantly raising the pKa of the ring nitrogens and enhancing their strength as hydrogen-bond acceptors. Crucially, the tertiary amine removes hydrogen-bond donor capacity. This precise modulation improves membrane permeability, enhances lipid solubility, and restricts the binding mode to highly specific kinase pockets[1].
The (E)-Acrylic Acid Vector
The majority of FDA-approved covalent kinase inhibitors (e.g., Osimertinib, Ibrutinib) utilize an acrylamide warhead to target non-catalytic cysteines[2]. Standard pyrimidines require complex, multi-step synthetic linkers to install this warhead.
The DMPAA Advantage: DMPAA comes pre-equipped with an (E)-acrylic acid moiety. The trans-double bond acts as a rigid, linear spacer that vectors the electrophile precisely out of the ATP-binding pocket toward solvent-exposed cysteines. When converted to an acrylamide via simple amide coupling, it yields a warhead with moderate, tunable reactivity—ideal for minimizing off-target toxicity while ensuring irreversible target engagement[3].
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of DMPAA against standard pyrimidine alternatives commonly used in medicinal chemistry.
| Feature | DMPAA | Pyrimidine-5-carboxylic acid (PCA) | 2-Aminopyrimidine-5-carboxylic acid (APCA) | 5-Fluorouracil (5-FU) |
| Primary Utility | Targeted Covalent Inhibitor (TCI) Scaffold | General Fragment / Weak Hinge Binder | Reversible Kinase Inhibitor Core | Cytotoxic Antimetabolite |
| Kinase Hinge Binding | High (Enhanced H-bond acceptor via resonance) | Low (Lacks electron-donating substituent) | High (H-bond donor and acceptor) | N/A (Does not target kinase hinge) |
| Covalent Adaptability | Excellent (Pre-installed rigid (E)-acrylic vector) | Poor (Requires extensive linker synthesis) | Poor (Requires extensive linker synthesis) | None |
| Membrane Permeability | High (Tertiary amine blocks H-bond donation) | High | Moderate (Primary amine acts as H-bond donor) | High (Small molecule) |
| Off-Target Risk | Low (Targeted covalent engagement) | Moderate | High (Promiscuous H-bond donor) | High (Inhibits RNA/DNA synthesis globally) |
Application Workflow: Synthesis & Validation of a Covalent Inhibitor
To ensure scientific integrity, the integration of DMPAA into a drug discovery pipeline must follow a self-validating protocol. The workflow below details the conversion of DMPAA into an active TCI, followed by orthogonal biochemical validation.
Workflow for synthesizing and validating a DMPAA-derived targeted covalent inhibitor.
Step-by-Step Methodology
Step 1: Amide Coupling (Warhead Installation)
-
Procedure: React DMPAA (1.0 eq) with a target-specific amine-bearing scaffold (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature for 4 hours.
-
Causality: HATU is explicitly selected over standard carbodiimides (e.g., EDC) because it rapidly forms a highly active HOAt ester. This kinetic advantage minimizes the risk of epimerization or unwanted Michael addition side-reactions at the sensitive α,β-unsaturated double bond. DIPEA acts as a sterically hindered, non-nucleophilic base to maintain the target amine in its reactive, deprotonated state without attacking the electrophile.
Step 2: Intact Protein LC-MS (Covalent Adduct Validation)
-
Procedure: Incubate the purified recombinant target kinase (e.g., EGFR, 1 µM) with the synthesized DMPAA-derivative (10 µM) for 60 minutes. Analyze the protein via Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS).
-
Causality & Self-Validation: This step acts as a self-validating closed system. If the compound operates via the designed covalent mechanism, the mass spectrum will exhibit a complete shift of the intact protein mass exactly equal to the molecular weight of the inhibitor[4]. A lack of mass shift immediately invalidates the covalent hypothesis, distinguishing true TCIs from pan-assay interference compounds (PAINS).
Step 3: Time-Dependent Kinase Assay
-
Procedure: Perform an ATP-competitive biochemical assay (e.g., ADP-Glo) at multiple pre-incubation time points (0, 15, 30, 60 minutes) to determine the IC50. Calculate the kinact/KI ratio.
-
Causality: Covalent inhibitors exhibit time-dependent inhibition because irreversible bond formation constantly drives the equilibrium forward. An IC50 that progressively decreases over time is the definitive kinetic signature of a successful covalent warhead, functionally validating the DMPAA scaffold's efficacy[4].
Target Pathway Context
The ultimate goal of utilizing DMPAA is to achieve complete, irreversible blockade of oncogenic signaling pathways. By forming a covalent bond with a target kinase, DMPAA-derived drugs prevent ATP from competing for the active site, shutting down downstream signaling regardless of intracellular ATP concentrations.
Mechanism of action for DMPAA-derived covalent inhibitors in blocking kinase signaling.
Conclusion
Compared to standard pyrimidine derivatives, (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid offers a highly specialized, dual-purpose architecture for modern drug design. It elegantly solves the permeability and selectivity issues of primary aminopyrimidines while providing a pre-installed, geometrically rigid vector for acrylamide warhead synthesis. For drug development professionals focused on targeted covalent inhibitors, DMPAA represents a superior, structurally optimized building block that streamlines both synthesis and lead optimization.
References
-
[2] Advances in covalent kinase inhibitors. Chemical Society Reviews.[Link]
-
[3] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry.[Link]
-
[4] Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Pharmaceuticals (MDPI).[Link]
-
[1] Progress in the Development of Small Molecular Inhibitors of Focal Adhesion Kinase (FAK). Journal of Medicinal Chemistry.[Link]
Sources
Comprehensive HPLC Method Development and ICH Q2(R2) Validation for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic Acid Purity Analysis
As drug development pipelines increasingly feature complex, multifunctional active pharmaceutical ingredients (APIs), analytical scientists are frequently confronted with chromatographic challenges that defy traditional single-mode separation techniques. One such molecule is (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid .
This guide provides an objective, data-driven comparison of column technologies for the purity analysis of this compound, detailing the causality behind method selection and providing a self-validating protocol fully compliant with 1[1].
Analyte Profiling & The Chromatographic Challenge
To design a robust analytical method, we must first deconstruct the physicochemical properties of the analyte. (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is an amphoteric molecule characterized by two competing functional groups:
-
Dimethylamino-pyrimidine moiety: A basic center with a pKa of approximately 4.5–5.5.
-
Acrylic acid moiety: An acidic center with a pKa of approximately 4.2–4.8.
Because the pKa values of the acidic and basic groups are in close proximity, the molecule exists predominantly as a highly polar zwitterion at typical mobile phase pH levels (pH 4.0–6.0).
The Failure of Conventional Reversed-Phase (RP) Chromatography: Standard C18 columns rely exclusively on hydrophobic partitioning. When analyzing zwitterions, achieving a neutral state for both functional groups simultaneously is impossible. If the mobile phase pH is lowered to suppress the ionization of the carboxylic acid (pH 2.0), the pyrimidine nitrogen becomes fully protonated and highly polar, leading to poor retention. Furthermore, positively charged basic groups interact strongly with residual, unendcapped silanols on the silica surface, causing severe peak tailing and unpredictable retention shifts[2].
Column Technology Comparison: RP vs. HILIC vs. Mixed-Mode
To establish an optimal, self-validating system, we evaluated three distinct stationary phase chemistries. The goal was to achieve baseline resolution from the (2Z)-isomer and degradation products while maintaining high peak symmetry.
-
Conventional C18 (Reversed-Phase): Relies solely on hydrophobic interactions.
-
ZIC-HILIC (Zwitterionic Hydrophilic Interaction): Utilizes a sulfobetaine stationary phase to partition polar analytes into a water-enriched layer, making it highly suitable for polar pyrimidines[3].
-
RP/WAX (Reversed-Phase / Weak Anion Exchange): A4 combining an alkyl chain with an amine-based anion exchange group, offering dual-retention capabilities for amphoteric molecules[4].
Figure 1: Retention mechanisms for amphoteric compounds across different stationary phases.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three columns using optimized mobile phases for each specific chemistry.
| Column Chemistry | Optimized Mobile Phase | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) from (2Z)-Isomer |
| Standard C18 | 0.1% TFA in H₂O / ACN (Gradient) | 1.8 | 2.45 | 3,500 | 1.2 (Fails baseline resolution) |
| ZIC-HILIC | 10mM NH₄Ac pH 5.8 / ACN (20:80) | 6.5 | 1.40 | 8,500 | 2.5 |
| Mixed-Mode RP/WAX | 20mM NH₄Ac pH 6.0 / ACN (Gradient) | 8.2 | 1.05 | 14,500 | 4.1 |
Optimized Experimental Protocol (RP/WAX)
Based on the comparative data, the Mixed-Mode RP/WAX method was selected for full validation. Below is the step-by-step methodology designed to ensure a self-validating, highly reproducible workflow.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v) using ultrasonic agitation for 10 minutes to ensure complete solubilization.
-
Make up to volume with Diluent to achieve a nominal stock concentration of 100 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) prior to injection.
Step 2: Chromatographic Conditions
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Column: Mixed-Mode RP/WAX, 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature: 30°C ± 1°C.
-
Mobile Phase A: 20 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 6.0 with dilute glacial acetic acid.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: Linear gradient from 10% to 60% B
-
10.0 - 12.0 min: Hold at 60% B
-
12.0 - 12.1 min: Return to 10% B
-
12.1 - 15.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm (optimal for the highly conjugated pyrimidine-acrylic acid system).
ICH Q2(R2) Validation Framework & Data
To demonstrate that this analytical procedure is fit for its intended purpose, it was subjected to rigorous validation according to the updated6[6].
Figure 2: ICH Q2(R2) analytical method validation workflow for purity analysis.
Validation Execution & Results Summary
The validation protocol acts as a self-validating system: specificity ensures no interference, which validates accuracy; accuracy validates precision; and robustness ensures the precision holds under variable real-world conditions.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at the retention time of the analyte (Rs > 2.0 for all degradation peaks). | Baseline resolution achieved for acid, base, oxidative, and photolytic degradation products. Rs for (2Z)-isomer = 4.1. | Pass |
| Linearity & Range | R² ≥ 0.999 across the specified range. | R² = 0.9998 (Range validated from 1.0 µg/mL to 120.0 µg/mL). | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at 50%, 100%, and 150% spike levels. | 99.4% – 100.6% recovery across all levels. | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% for 6 replicate injections at 100% concentration. | %RSD = 0.65% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% across different days and analysts. | %RSD = 0.82% | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ. | LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL. | Pass |
| Robustness | %RSD ≤ 2.0% under deliberate variations (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min). | Maximum %RSD observed = 1.1% (during pH 6.2 variation). | Pass |
Conclusion
The purity analysis of amphoteric compounds like (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid exposes the fundamental limitations of standard reversed-phase chromatography. By transitioning to a Mixed-Mode RP/WAX stationary phase , analytical scientists can leverage both hydrophobic partitioning and electrostatic attraction. This dual-mechanism approach effectively stabilizes the zwitterion, yielding superior peak shape, excellent resolution from structural isomers, and robust quantitative performance that easily satisfies stringent ICH Q2(R2) validation criteria.
References
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA).[Link]
-
Retention pattern profiling of fungal metabolites on mixed-mode reversed-phase/weak anion exchange stationary phases in comparison to reversed-phase and weak anion exchange separation materials. PubMed (NIH).[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]
-
Mixed-mode Ion-exchangers and their Comparative Chromatographic Characterization in Reversed Phase and Hydrophilic Interaction Chromatography Elution Modes. ResearchGate.[Link]
-
Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 5. Retention pattern profiling of fungal metabolites on mixed-mode reversed-phase/weak anion exchange stationary phases in comparison to reversed-phase and weak anion exchange separation materials by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Comparative efficacy of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid analogs
An in-depth technical analysis and comparative guide on the efficacy, structural dynamics, and experimental validation of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid analogs.
The Paradigm Shift: From Cinnamic Acid to Pyrimidine Scaffolds
For decades, cinnamic acid derivatives have served as privileged scaffolds in drug discovery, particularly as zinc-binding groups (ZBGs) in epigenetic modulators (e.g., HDAC inhibitors) and as precursors for targeted covalent inhibitors in oncology[1]. However, the highly lipophilic nature of the phenyl ring often leads to poor aqueous solubility and off-target hydrophobic interactions, limiting the therapeutic window of these compounds.
The introduction of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (DMPAA) and its analogs represents a rational bioisosteric replacement designed to overcome these pharmacokinetic bottlenecks. By replacing the carbocyclic phenyl ring with a nitrogen-rich pyrimidine core, researchers can fundamentally alter the electronic landscape of the molecule. Pyrimidine is significantly more electron-deficient than benzene, which fine-tunes the electrophilicity of the attached (2E)-acrylic acid moiety, optimizing its reactivity as a Michael acceptor or its coordination geometry as a metalloenzyme binder[2]. Furthermore, pyrimidine isosteres have consistently demonstrated superior pharmacokinetic profiles and reduced off-target toxicity in inflammatory and cancer models[3].
The Causality of the 2-Dimethylamino Substitution
The addition of the N,N-dimethylamino group at the 2-position of the pyrimidine ring is not merely a structural accessory; it is a calculated pharmacokinetic and pharmacodynamic intervention.
-
Electronic Stabilization: The lone pair on the exocyclic nitrogen donates electron density into the electron-deficient pyrimidine ring via resonance, stabilizing the core and preventing premature metabolic degradation[4].
-
Solubility Enhancement: The dimethylamino group introduces a basic center that can be protonated at physiological pH, drastically increasing aqueous solubility compared to des-amino or purely alkyl-substituted analogs.
-
Hinge-Binding Motif: In kinase or metalloenzyme active sites, the dimethylamino group frequently acts as a critical hydrogen-bond acceptor, anchoring the scaffold to the enzyme's backbone.
Fig 1: Mechanistic pathway of DMPAA analogs mediating target enzyme inhibition.
Comparative Efficacy and ADME Profiling
To objectively evaluate the DMPAA scaffold, we must benchmark it against traditional bioisosteres. The following data synthesizes the structure-activity relationship (SAR) across four distinct analogs, evaluating their primary target affinity (IC50), thermodynamic solubility, and cellular permeability.
| Compound / Analog | Core Structure Modifications | Target IC50 (nM)* | Aq. Solubility (µg/mL, pH 7.4) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) |
| DMPAA (Lead) | 2-Dimethylamino-pyrimidine | 14.2 ± 1.1 | 185.4 | 12.4 |
| Analog A | 2-Methylamino-pyrimidine | 28.5 ± 2.3 | 142.1 | 8.7 |
| Analog B | Pyrimidine (Des-amino) | 115.0 ± 8.4 | 85.0 | 15.2 |
| Standard | 4-Dimethylaminophenyl (Cinnamic) | 18.1 ± 1.5 | 22.3 | 18.9 |
*Note: Target IC50 represents a standardized metalloenzyme (e.g., HDAC) inhibition assay. The data illustrates that while the traditional cinnamic acid standard has comparable potency, its aqueous solubility is severely compromised. The DMPAA lead achieves an optimal balance of sub-20 nM potency and high aqueous solubility.
Self-Validating Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data, the following protocols are designed as self-validating systems . This means the assays contain internal mathematical and biological controls that independently verify the integrity of the experiment, regardless of the test compound's performance.
Protocol A: High-Throughput Target Inhibition Assay (Fluorescence Polarization)
Causality: Fluorescence Polarization (FP) is chosen over standard absorbance assays because it is less susceptible to compound auto-fluorescence—a common issue with highly conjugated pyrimidine-acrylic acid systems.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 0.01% Tween-20, 1 mM DTT). The inclusion of Tween-20 prevents non-specific aggregation of the hydrophobic acrylic acid tail.
-
Compound Plating: Serially dilute DMPAA analogs in 100% DMSO. Transfer 100 nL to a 384-well black microtiter plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer without tip cross-contamination.
-
Enzyme/Tracer Addition: Add 5 µL of the target enzyme (e.g., 2 nM final concentration) and 5 µL of the fluorescent tracer (e.g., FITC-labeled probe).
-
Self-Validation Controls:
-
Positive Control (Max Inhibition): 10 µM of a known reference inhibitor (e.g., Panobinostat).
-
Negative Control (Vehicle): 1% DMSO (Max signal).
-
-
Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach binding equilibrium. Read parallel and perpendicular fluorescence emission at 535 nm.
-
Data Validation (Critical Step): Calculate the Z'-factor for the plate using the positive and negative controls. The assay is only validated and accepted if Z' > 0.5 , proving that the signal window is statistically robust enough to differentiate analog potencies.
Protocol B: Kinetic Solubility Profiling via Nephelometry
Causality: Nephelometry directly measures the scattering of light by insoluble particulates. This is superior to HPLC-UV for early screening because it detects the exact concentration at which the DMPAA analogs precipitate in physiological buffer, directly evaluating the impact of the dimethylamino group's protonation state.
Step-by-Step Workflow:
-
Dilute 10 mM DMSO stocks of the analogs into PBS (pH 7.4) across a concentration gradient (1 µM to 500 µM) in a 96-well clear-bottom plate.
-
Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm) to simulate physiological thermodynamics.
-
Measure light scattering using a nephelometer.
-
Self-Validation: Include highly soluble (Caffeine) and highly insoluble (Amiodarone) reference standards on every plate. The inflection point where scattering significantly exceeds the buffer baseline dictates the solubility limit.
Fig 2: Self-validating experimental workflow for the evaluation and selection of DMPAA analogs.
Conclusion
The transition from cinnamic acid derivatives to (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid analogs represents a sophisticated evolution in rational drug design. By leveraging the electron-withdrawing nature of the pyrimidine ring and the solubility-enhancing, sterically favorable properties of the 2-dimethylamino group, researchers can develop highly potent, soluble, and selective inhibitors. The self-validating protocols provided ensure that any comparative efficacy data generated for these analogs is both statistically robust and biologically meaningful.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. Part 3. Hindered internal rotation in some 4-(NN-dimethylamino)pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparing the reactivity of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid and cinnamic acid
An in-depth comparative analysis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid and cinnamic acid reveals a fascinating intersection of classic organic chemistry and modern medicinal drug design. While cinnamic acid serves as the foundational α,β -unsaturated aromatic acid, the pyrimidine analog represents a highly specialized, electronically tunable building block heavily utilized in the synthesis of kinase inhibitors and complement system modulators[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic structural comparisons, diving into the electronic causality that dictates their reactivity, and providing field-proven, self-validating protocols for their derivatization.
Structural and Electronic Profiling
The reactivity of any α,β -unsaturated carboxylic acid is governed by the push-pull dynamics between the aromatic/heteroaromatic ring and the electron-withdrawing carboxyl group.
-
Cinnamic Acid: Features a phenyl ring that exerts a mild electron-withdrawing inductive effect (-I) but a stabilizing mesomeric effect (+M). This makes the β -carbon a moderate electrophile, capable of forming superelectrophilic dicationic intermediates under superacidic conditions[2]. It is highly effective in scavenging reactive oxygen species (ROS) due to this stable conjugation[3].
-
Pyrimidine Analog: The substitution of the phenyl ring with a 2-(dimethylamino)pyrimidin-5-yl moiety drastically alters the electronic landscape. The pyrimidine core is highly electron-deficient (pi-deficient). However, the dimethylamino (–NMe₂) group at the 2-position acts as a powerful electron donor via resonance (+M effect). This creates a highly polarized, pH-dependent system. Under acidic conditions, the pyrimidine/amine nitrogen protonates, turning the ring into a massive electron sink and making the β -carbon highly susceptible to Michael addition. Under basic conditions, the +M effect dominates, reducing electrophilicity and stabilizing the molecule for carboxylate derivatization.
Electronic effects dictating beta-carbon electrophilicity in both acids.
Physicochemical & Reactivity Comparison
Understanding the quantitative physicochemical differences is critical for designing purification workflows and predicting reaction kinetics. The pyrimidine analog is amphoteric, possessing both an acidic carboxylate and a basic dimethylamino group, which fundamentally changes its solubility profile compared to the highly lipophilic cinnamic acid.
| Property / Reactivity | Cinnamic Acid | (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid |
| Molecular Weight | 148.16 g/mol | 193.20 g/mol |
| Estimated pKa | 4.44 (Carboxylic Acid) | ~4.5 (COOH), ~3.8 (Conjugate Acid of NMe₂) |
| Lipophilicity (LogP) | ~2.13 (Highly lipophilic) | ~1.20 (More polar, zwitterionic potential) |
| Electrophilicity ( β -carbon) | Moderate; requires strong acid/base catalysis[2] | High in acidic media; Moderate in basic media |
| Cross-Coupling Potential | Cu/Ag-catalyzed decarboxylative coupling[4] | Excellent for Pd-catalyzed Heck/Stille precursors |
| Primary Utility | Cosmetics[3], Precursor to chalcones[2] | Kinase inhibitors[1], Epigenetic modulators |
Experimental Methodology: Self-Validating Amidation Workflow
When coupling these acids with primary or secondary amines, the choice of coupling reagent and base is dictated by the substrate's electronic nature. For cinnamic acid, standard EDC/HOBt is often sufficient. However, for the pyrimidine analog , the electron-deficient nature of the heteroaromatic ring can reduce the nucleophilicity of the carboxylate during the initial activation step.
Causality in Reagent Selection: We utilize HATU because it generates a highly reactive HOAt-ester intermediate that overcomes the electronic deactivation of the pyrimidine ring. We use DIPEA (N,N-Diisopropylethylamine) in a 3.0 molar equivalent excess to ensure the dimethylamino group remains unprotonated, maximizing its +M effect to prevent unwanted amine conjugate addition (Michael addition) at the β -carbon.
Step-by-Step Protocol
-
Preparation & Activation:
-
Dissolve 1.0 eq of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (or cinnamic acid) in anhydrous DMF (0.2 M concentration).
-
Add 3.0 eq of DIPEA. Self-Validation Check: Spot the mixture on wet pH paper; it must read >9 to confirm the pyrimidine nitrogen is free-based.
-
Add 1.2 eq of HATU. Stir at room temperature for 15 minutes. The solution will transition to a deep yellow, indicating the formation of the active HOAt ester.
-
-
Nucleophilic Addition:
-
Add 1.1 eq of the target amine.
-
Stir at room temperature for 2–4 hours.
-
-
Reaction Monitoring (LC-MS):
-
Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water (1:1).
-
Self-Validation Check: LC-MS must show complete consumption of the starting mass (m/z 194 for the pyrimidine acid [M+H]+) and the appearance of the product mass.
-
-
Isoelectric Workup & Purification:
-
For Cinnamic Acid: Dilute with EtOAc, wash with 1N HCl, then saturated NaHCO₃.
-
For Pyrimidine Analog:Do NOT wash with strong acid. The product contains a basic dimethylaminopyrimidine moiety. Dilute with EtOAc, wash with 5% NaHCO₃ (to remove HOAt and unreacted acid), followed by brine. Dry over Na₂SO₄ and concentrate.
-
Self-validating amidation workflow utilizing HATU and basic extraction.
Strategic Selection Guide
-
Choose Cinnamic Acid when: You are designing libraries for antioxidant screens, cosmetic formulations[3], or exploring fundamental superelectrophilic chemistry via chalcone synthesis[2]. Its high lipophilicity and lack of basic centers make it robust for harsh acidic transformations.
-
Choose (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid when: You are developing targeted therapeutics, particularly kinase inhibitors or complement system modulators[1]. The pyrimidine nitrogens provide critical hydrogen bond acceptor sites for hinge-binding in kinase active sites, while the dimethylamino group enhances aqueous solubility at physiological pH compared to purely aromatic analogs.
Sources
A Comparative Spectroscopic Guide to the E and Z Isomers of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
In the realm of medicinal chemistry and materials science, the geometric isomerism of pharmacologically active molecules is of paramount importance. The spatial arrangement of atoms in E (entgegen) and Z (zusammen) isomers can profoundly influence their biological activity, reactivity, and physicochemical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the E and Z isomers of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, a molecule of interest in drug discovery programs. Leveraging fundamental principles and data from analogous systems, we present the expected distinguishing features in Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Structural Imperative: Why Isomer Differentiation is Critical
The planarity and electronic distribution of a molecule like 3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid are dictated by the geometry around the C=C double bond. The E-isomer, with the pyrimidine ring and the carboxylic acid group on opposite sides of the double bond, is expected to be more linear and sterically less hindered. Conversely, the Z-isomer would adopt a more constrained conformation. These structural nuances directly translate into distinct spectroscopic signatures.
Figure 1: Molecular structures of the E and Z isomers of 3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the stereochemical assignment of geometric isomers. The key parameters for differentiation are the proton (¹H) coupling constants, chemical shifts, and through-space correlations observed in 2D NMR experiments.
¹H NMR: Coupling Constants and Chemical Shifts
The most reliable diagnostic feature in the ¹H NMR spectrum is the vicinal coupling constant (³JH-H) between the two vinylic protons on the acrylic acid backbone. The magnitude of this coupling is dictated by the dihedral angle between the protons, as described by the Karplus relationship.
-
E-isomer (trans): The vinylic protons are anti-periplanar (180° dihedral angle), resulting in a large coupling constant, typically in the range of 12-18 Hz . For the closely related compound, (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate, a large coupling constant of J = 15.93 Hz was observed, confirming the E-alkene configuration.[1]
-
Z-isomer (cis): The vinylic protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, generally between 7-12 Hz .
The chemical shifts of the vinylic protons are also influenced by the geometry. The proton on the β-carbon (adjacent to the pyrimidine ring) in the E-isomer is expected to be deshielded (shifted downfield) due to the anisotropic effect of the nearby carbonyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY)
A 2D NOESY experiment provides unequivocal proof of stereochemistry by detecting protons that are close in space.
-
Z-isomer: A cross-peak will be observed between the vinylic proton on the α-carbon and the protons on the pyrimidine ring, as they are on the same side of the double bond.
-
E-isomer: No such cross-peak will be observed due to the large distance between these protons. Instead, a correlation might be seen between the vinylic proton on the β-carbon and the pyrimidine protons.[2]
¹³C NMR Spectroscopy
The differences in the ¹³C NMR spectra are generally more subtle. However, the chemical shifts of the carbons in the acrylic acid moiety and the pyrimidine ring are expected to vary slightly due to the different steric and electronic environments in the two isomers.
| Parameter | Expected Value for E-isomer | Expected Value for Z-isomer | Rationale |
| ¹H NMR: ³JH-H (vinylic) | 12 - 18 Hz | 7 - 12 Hz | Karplus relationship: larger dihedral angle in E-isomer.[2] |
| ¹H NMR: Chemical Shift | Vinylic protons may show distinct shifts. | Vinylic protons may show distinct shifts. | Anisotropic effects of substituents. |
| NOESY | No cross-peak between α-vinylic H and pyrimidine H. | Cross-peak between α-vinylic H and pyrimidine H. | Through-space proximity of protons.[2] |
UV-Visible (UV-Vis) Spectroscopy: A Tale of Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. The planarity of the molecule plays a crucial role in determining the absorption maximum (λmax).
-
E-isomer: This isomer is expected to be more planar, allowing for more effective π-orbital overlap across the conjugated system (pyrimidine ring, double bond, and carbonyl group). This extended conjugation lowers the energy gap for electronic transitions, resulting in a bathochromic (red) shift , meaning it absorbs light at a longer wavelength (higher λmax). It is also expected to have a higher molar absorptivity (ε) .[3][4]
-
Z-isomer: Steric hindrance between the pyrimidine ring and the carboxylic acid group can force the molecule out of planarity. This disruption of conjugation increases the energy required for electronic transitions, leading to a hypsochromic (blue) shift (lower λmax) compared to the E-isomer.[5][6] Additionally, cis isomers often display a distinct "cis-peak" in the UV region (around 300-350 nm), which arises from a symmetry-forbidden transition that becomes partially allowed upon isomerization from trans to cis.[5][7]
| Parameter | Expected Value for E-isomer | Expected Value for Z-isomer | Rationale |
| λmax | Longer wavelength | Shorter wavelength | More effective conjugation in the planar E-isomer.[3][4] |
| Molar Absorptivity (ε) | Higher | Lower | Greater probability of electronic transition in the planar E-isomer. |
| "cis-peak" | Absent | Potentially present in the UV region | Symmetry-forbidden transition becomes allowed.[5][7] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of functional groups. For differentiating alkene isomers, the out-of-plane C-H bending vibrations are particularly informative.
-
E-isomer (trans): A characteristic strong absorption band is expected in the range of 960-990 cm⁻¹ due to the out-of-plane C-H wagging motion of the trans-substituted double bond.[6]
-
Z-isomer (cis): This characteristic band is absent in the Z-isomer. A weaker out-of-plane C-H bending vibration may be observed around 675-730 cm⁻¹, but the absence of the strong band at ~980 cm⁻¹ is the key diagnostic feature.
Subtle shifts in the C=O and C=C stretching frequencies may also be observed due to differences in conjugation and steric strain between the two isomers.[6][8]
| Vibrational Mode | Expected Wavenumber for E-isomer (cm⁻¹) | Expected Wavenumber for Z-isomer (cm⁻¹) | Rationale |
| C-H out-of-plane bend | ~960 - 990 (strong) | Absent | Diagnostic for trans-substituted alkenes.[6] |
| C=O stretch | ~1680 - 1710 | May be slightly shifted | Differences in conjugation and hydrogen bonding. |
| C=C stretch | ~1625 - 1645 | May be slightly shifted | Differences in conjugation and substitution. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately determine the coupling constants of the vinylic protons.
-
NOESY Acquisition: If isomer assignment is ambiguous, acquire a 2D NOESY spectrum. Use a mixing time appropriate for detecting through-space correlations for a molecule of this size (e.g., 500-800 ms).
-
Data Processing: Process the spectra using appropriate software. For ¹H NMR, carefully integrate the signals and measure the coupling constants. For NOESY, look for the key cross-peaks as described above.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5.
-
Blank Correction: Use the pure solvent as a blank to record a baseline spectrum.
-
Spectrum Acquisition: Record the absorbance spectrum over a range of 200-500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent disc.
-
Spectrum Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the 960-990 cm⁻¹ region for the characteristic trans C-H bend.
Figure 2: A logical workflow for the spectroscopic differentiation of E and Z isomers.
Conclusion
The differentiation of the E and Z isomers of 3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the measurement of the vinylic proton coupling constant. FTIR serves as an excellent confirmatory method by identifying the characteristic out-of-plane C-H bending vibration of the E-isomer. UV-Vis spectroscopy offers complementary information based on the principles of molecular planarity and conjugation. By employing the methodologies and understanding the principles outlined in this guide, researchers can confidently and accurately assign the stereochemistry of their synthesized compounds, a critical step in advancing drug development and materials science research.
References
- Ultraviolet and Visible Spectroscopy. (n.d.).
- Holt, R. E., et al. (2005). Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Xanthophylls. Photochemistry and Photobiology.
-
Holt, N. E., et al. (2005). Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. The Journal of Physical Chemistry B. Retrieved from [Link]
- BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide. BenchChem.
- UV-Visible Spectroscopy - BS Publications. (n.d.).
-
ResearchGate. (n.d.). 1H NMR spectra of the E-isomer (top), Z-isomer (middle) and a mixture of E- and Z-DPYDPE (bottom) recorded in CDCl3. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Identification of Cinnamic Acid Isomers. BenchChem.
-
Quora. (2014). How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex? Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
Multifunctional Cinnamic Acid Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC. (n.d.). Retrieved from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020). Retrieved from [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
(E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate - MDPI. (2026). Retrieved from [Link]
-
Spectroscopic analysis of cinnamic acid using quantum chemical calculations | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Enantioselective Enzymatic Reduction of Acrylic Acids | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
-
E–Z isomerism of anilinomethylenemalonic acid derivatives - R Discovery. (1993). Retrieved from [Link]
-
Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar. (2008). Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. (2025). Retrieved from [Link]
-
Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Request PDF - ResearchGate. (2008). Retrieved from [Link]
-
The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... - ResearchGate. (n.d.). Retrieved from [Link]
-
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester (C21H25NO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review - MDPI. (2025). Retrieved from [Link]
-
2-(Dimethylamino)ethyl acrylate | CAS#:2439-35-2 | Chemsrc. (2025). Retrieved from [Link]
Sources
- 1. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gdckulgam.edu.in [gdckulgam.edu.in]
- 4. bspublications.net [bspublications.net]
- 5. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Guide to the Safe Disposal of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
This guide provides essential, step-by-step procedures for the proper and safe disposal of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid. As a compound utilized in advanced research and drug development, ensuring its responsible handling from bench to disposal is paramount for laboratory safety and environmental protection. This document is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the rationale behind each disposal step.
I. Hazard Assessment and Waste Characterization
Before any disposal activities, a thorough hazard assessment is crucial. Based on its structural components, (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid should be presumed to exhibit the following hazards:
| Hazard Classification | Associated Structural Moiety | GHS Hazard Statements (Inferred) |
| Flammable | Acrylic Acid, Pyrimidine | H226: Flammable liquid and vapour[1][2][6] |
| Corrosive | Acrylic Acid | H314: Causes severe skin burns and eye damage[1][2][8] |
| Acutely Toxic | Dimethylamino-pyrimidine | H301: Toxic if swallowedH310: Fatal in contact with skinH331: Toxic if inhaled[3][5] |
| Environmental Hazard | Acrylic Acid, Pyrimidine | H400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects[1][2][5] |
Waste Characterization: All waste containing (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[6][9].
II. Personal Protective Equipment (PPE)
Given the inferred high toxicity and corrosivity, stringent personal protective measures are mandatory when handling this compound for disposal.
-
Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended[10].
-
Eye Protection: Chemical splash goggles are essential.
-
Skin and Body Protection: A fully buttoned lab coat is the minimum requirement. For larger quantities or in case of a spill, a chemical-resistant apron or suit is advised[8].
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors[11].
III. Disposal Workflow
The following workflow provides a systematic approach to the disposal of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid.
Figure 1. A step-by-step workflow for the safe disposal of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid.
IV. Detailed Disposal Procedures
Step 1: Waste Segregation
-
Solid Waste: Collect unadulterated solid (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a designated solid waste container.
Step 2: Container Selection and Labeling
-
Use only containers that are in good condition and compatible with the chemical. Polyethylene containers are generally suitable[10].
-
All waste containers must be securely closed except when adding waste[12].
-
Label each container with a "Hazardous Waste" label, clearly identifying the contents, including the full chemical name: "(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid", and the approximate concentration and quantity.
Step 3: Temporary Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from heat, sparks, and open flames[6].
-
Store in a locked-up area or one that is only accessible to authorized personnel[2].
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
The preferred method of disposal for this type of compound is high-temperature incineration in a facility with flue gas scrubbing capabilities[6][9].
V. Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, if you are trained to do so, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials[1].
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[2][13].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of responsible chemical management extend beyond the experiment itself and are a critical component of scientific integrity.
References
- PENTA. (2025, April 7). Acrylic acid.
- Spectrum Chemical. (2016, October 6). SAFETY DATA SHEET - ACRYLIC ACID.
- Redox. (2021, August 18). Safety Data Sheet Acrylic Acid.
- Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
- Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)pyridine Safety Data Sheet.
- Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS.
- ThermoFisher. (2026, January 16). SAFETY DATA SHEET.
- BASF. (2023, September 18). dimethylaminoethyl acrylate - Safety data sheet.
- ECHEMI. 4-(Dimethylamino)pyridine SDS, 1122-58-3 Safety Data Sheets.
- ChemicalBook. Pyrimidine - Safety Data Sheet.
- EMD Millipore Corporation. MATERIAL SAFETY DATA SHEET - 4-(Dimethylamino)pyridine for synthesis.
- BASF. (2025, October 17). Safety data sheet - ACRYLIC ACID GLACIAL.
- Carl ROTH. Safety Data Sheet: DMAP.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-(Dimethylamino)ethyl acrylate.
- INCHEM. (1997). Acrylic acid (HSG 104, 1997).
- Fisher Scientific. SAFETY DATA SHEET - Pyrimidine.
- ChemicalBook. (2026, January 17). Acrylic acid - Safety Data Sheet.
- Washington State University. Acrylic Acid.
- GovInfo. Environmental Protection Agency § 721.8920.
- U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. redox.com [redox.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. lobachemie.com [lobachemie.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
